molecular formula C26H26ClN5O5 B8201648 ALV2

ALV2

Katalognummer: B8201648
Molekulargewicht: 524.0 g/mol
InChI-Schlüssel: YKFHBIMJVFQOQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ALV2 is a useful research compound. Its molecular formula is C26H26ClN5O5 and its molecular weight is 524.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFHBIMJVFQOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Agonistic TREM2 Antibody AL002: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Initial Note: This document details the mechanism of action of AL002. It is highly probable that the query "ALV2" was a typographical error for "AL002," a well-documented investigational antibody targeting TREM2. All subsequent information pertains to AL002.

Executive Summary

AL002 is a humanized monoclonal immunoglobulin G1 (IgG1) antibody designed as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a critical receptor expressed on microglia, the resident immune cells of the central nervous system. By binding to and activating TREM2, AL002 aims to enhance the neuroprotective functions of microglia, including phagocytosis, proliferation, and survival, thereby offering a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease. Preclinical and early-phase clinical studies have demonstrated that AL002 engages its target in the brain, modulates key biomarkers of microglial activity, and is generally well-tolerated. However, the Phase 2 INVOKE-2 trial in early Alzheimer's disease did not meet its primary endpoint of slowing clinical decline. This guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and experimental methodologies related to AL002.

Molecular Mechanism of Action

AL002 functions as a TREM2 agonist, binding to the extracellular domain of the TREM2 receptor on the surface of microglia.[1] This binding is proposed to induce a cascade of intracellular signaling events that potentiate microglial function.

The TREM2 Signaling Pathway

TREM2 forms a receptor-ligand complex with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12). Upon agonist binding, such as by AL002, TREM2 undergoes a conformational change that leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12. This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).[2]

Activated Syk initiates a downstream signaling cascade, most notably involving the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of Akt. This pathway is crucial for promoting microglial survival, proliferation, and metabolic activity. The proposed signaling pathway of AL002 is depicted in the following diagram.

AL002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AL002 AL002 TREM2 TREM2 Receptor AL002->TREM2 Binds to DAP12 DAP12 TREM2->DAP12 Activates Syk Syk DAP12->Syk Recruits & Activates PI3K PI3K Syk->PI3K Activates Akt Akt PI3K->Akt Activates Microglial_Function Enhanced Microglial Function (Phagocytosis, Proliferation, Survival) Akt->Microglial_Function Promotes INVOKE_1_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Participant Screening Enrollment Enrollment Screening->Enrollment Randomization Randomization (AL002 or Placebo) Enrollment->Randomization Dosing Single IV Dose Randomization->Dosing Monitoring Safety Monitoring Dosing->Monitoring Sampling PK/PD Sampling (Blood & CSF) Dosing->Sampling Analysis Data Analysis Monitoring->Analysis Sampling->Analysis

References

The Role of ALK2 and Arginase-2 in Regulatory T Cell Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The stability of regulatory T cells (Tregs), pivotal for maintaining immune homeostasis, is governed by a complex network of signaling pathways and metabolic programs. This technical guide delves into the emerging roles of two key proteins, Activin Receptor-Like Kinase 2 (ALK2) and Arginase-2 (ARG2), in fortifying Treg lineage stability and function. Initial inquiries into "ALV2" suggest a likely reference to one of these two molecules, both of which are increasingly recognized for their significant impact on Treg biology. This document provides an in-depth analysis of the current understanding of ALK2 and ARG2, including their signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to their study. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and therapeutic development.

ALK2: A Novel Regulator of Treg Stability Under Inflammatory Stress

Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor. Recent evidence suggests a critical role for ALK2 signaling in maintaining the stability of Tregs, particularly in inflammatory environments.[1] Loss of ALK2 has been shown to compromise the expression of the master Treg transcription factor, Foxp3, leading to Treg instability and the acquisition of pro-inflammatory effector functions.[1]

Quantitative Data on ALK2 and Treg Stability

The following table summarizes the key findings from studies on ALK2-deficient Tregs.

Parameter Wild-Type Tregs ALK2-Deficient Tregs Experimental Context Reference
Foxp3 Stability HighReducedAdoptive transfer into lymphopenic hosts[1]
Proportion of Foxp3low cells BaselineIncreasedAdoptive transfer into lymphopenic hosts[1]
Cytokine Production (e.g., IFN-γ) LowIncreased (in exTregs)Adoptive transfer into lymphopenic hosts[1]
Treg Percentage in Thymus and Spleen NormalComparable to Wild-TypeSteady-state in conditional knockout mice[2]
Proposed ALK2 Signaling Pathway in Treg Stability

The precise downstream signaling cascade of ALK2 in maintaining Treg stability is an active area of investigation. Based on its known function as a BMP receptor and its effects on Foxp3, a proposed pathway is illustrated below.

ALK2_Signaling_Treg_Stability cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPRII BMP->BMPRII ALK2 ALK2 (ACVR1) SMAD1_5_9 SMAD1/5/9 ALK2->SMAD1_5_9 3. Phosphorylation BMPRII->ALK2 2. Receptor Complex Formation pSMAD1_5_9 pSMAD1/5/9 SMAD_complex pSMAD1/5/9-SMAD4 Complex pSMAD1_5_9->SMAD_complex 4. Complex with SMAD4 SMAD4 SMAD4 Foxp3_promoter Foxp3 Promoter (CNS regions) SMAD_complex->Foxp3_promoter 5. Nuclear Translocation and DNA Binding Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression 6. Transcriptional Regulation Treg_stability Treg Stability Foxp3_expression->Treg_stability 7. Maintenance of Treg Phenotype

Proposed ALK2 signaling pathway in Treg stability.
Experimental Protocols

This protocol outlines the general steps for creating mice with a Treg-specific deletion of the Alk2 gene.

  • Design and Construction of Targeting Vector:

    • Obtain a genomic clone of the mouse Alk2 gene.

    • Design a targeting vector containing loxP sites flanking a critical exon of the Alk2 gene.

    • Incorporate a selectable marker (e.g., neomycin resistance cassette) flanked by FRT sites for later removal.

  • Gene Targeting in Embryonic Stem (ES) Cells:

    • Electroporate the targeting vector into mouse ES cells.

    • Select for successfully targeted ES cell clones using the appropriate antibiotic.

    • Verify correct integration of the targeting construct by Southern blotting and PCR.

  • Generation of Chimeric Mice:

    • Inject the targeted ES cells into blastocysts from a donor mouse strain.

    • Transfer the injected blastocysts into pseudopregnant female mice.

    • Identify chimeric offspring (displaying coat color from both the ES cell and blastocyst donor strains).

  • Germline Transmission and Breeding:

    • Breed chimeric mice with wild-type mice to achieve germline transmission of the floxed Alk2 allele (Alk2fl/fl).

    • Cross Alk2fl/fl mice with mice expressing Cre recombinase under the control of the Foxp3 promoter (Foxp3-Cre mice).

    • The resulting offspring (Alk2fl/fl Foxp3-Cre) will have a Treg-specific deletion of the Alk2 gene.

This protocol describes the adoptive transfer of ALK2-deficient and wild-type Tregs into lymphopenic hosts to evaluate their stability.

  • Isolation of Tregs:

    • Harvest spleens and lymph nodes from Alk2fl/fl Foxp3-Cre and control (e.g., Alk2fl/fl) mice, which may also express a fluorescent reporter like GFP under the Foxp3 promoter for easier identification.

    • Prepare single-cell suspensions.

    • Isolate CD4+ T cells by magnetic-activated cell sorting (MACS).

    • Sort Treg cells (CD4+GFP+) by fluorescence-activated cell sorting (FACS) to high purity.

  • Adoptive Transfer:

    • Inject a defined number of sorted wild-type or ALK2-deficient Tregs intravenously into recipient mice (e.g., Rag1-/- mice, which lack mature T and B cells, creating a lymphopenic environment).

  • Analysis of Treg Stability:

    • At specified time points post-transfer, harvest spleens and lymph nodes from the recipient mice.

    • Prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against CD4 and analyze the expression of the Foxp3-linked reporter (e.g., GFP) by flow cytometry to determine the percentage of cells that have maintained or lost Foxp3 expression.

    • For intracellular cytokine staining, stimulate the cells in vitro with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining for cytokines like IFN-γ.

Arginase-2: Fueling Treg Function and Fitness in Tissues

Arginase-2 (ARG2) is a mitochondrial enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. Studies have revealed that ARG2 is preferentially expressed in tissue-resident Tregs, where it plays a crucial role in enhancing their suppressive capacity and metabolic fitness.[3][4] By metabolizing arginine, ARG2 is thought to regulate mTOR signaling, a key pathway in T cell metabolism and function.[3]

Quantitative Data on ARG2 in Tregs

The following tables summarize quantitative data on ARG2 expression and its impact on Treg function.

Table 2.1: ARG2 mRNA Expression in Human T Cell Subsets

T Cell Subset Relative ARG2 mRNA Expression (Normalized to Housekeeping Gene) Reference
Healthy Skin TregsHigh[3]
Healthy Skin CD4+ TeffsLow[3]
Peripheral Blood TregsVery Low[3]
Peripheral Blood CD4+ TeffsVery Low[3]

Table 2.2: Effect of ARG2 on mTOR Signaling in Tregs

Condition Measure of mTOR Activity (e.g., Phospho-S6 levels) Reference
Control TregsBaseline[3]
Tregs with ARG2 InhibitionIncreased[3]
Tregs with ARG2 OverexpressionSuppressed[3]
Arginase-2 Signaling and Metabolic Regulation in Tregs

ARG2's influence on Treg stability and function is primarily metabolic. By depleting intracellular arginine, ARG2 can suppress the mTORC1 pathway, which is known to promote effector T cell differentiation and can destabilize Foxp3 expression when hyperactivated.

ARG2_Metabolic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L_Arginine_ext L-Arginine L_Arginine_int Intracellular L-Arginine L_Arginine_ext->L_Arginine_int Amino Acid Transporter mTORC1 mTORC1 L_Arginine_int->mTORC1 Activation ARG2 Arginase-2 (ARG2) L_Arginine_int->ARG2 S6K S6K mTORC1->S6K Phosphorylation Effector_program Effector T cell Programming mTORC1->Effector_program Promotion Foxp3 Foxp3 Stability Suppressive Function mTORC1->Foxp3 Inhibition Glycolysis Glycolysis S6K->Glycolysis Promotion ARG2->mTORC1 Inhibition (via Arginine depletion) Ornithine Ornithine + Urea ARG2->Ornithine Catalysis

ARG2-mediated metabolic regulation of mTOR signaling in Tregs.
Experimental Protocols

This protocol is used to assess the suppressive function of Tregs.

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors by density gradient centrifugation.

    • Isolate CD4+ T cells by negative selection using MACS.

    • Sort responder T cells (Tresp; CD4+CD25-) and regulatory T cells (Tregs; CD4+CD25+CD127lo/-) using FACS.

  • Cell Labeling and Co-culture:

    • Label Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

    • In a 96-well round-bottom plate, co-culture a fixed number of labeled Tresp cells with varying numbers of Tregs (e.g., at Treg:Tresp ratios of 1:1, 1:2, 1:4, etc.).

    • Include control wells with Tresp cells alone (for maximal proliferation) and unstimulated Tresp cells (for baseline).

    • Stimulate the cells with anti-CD3/CD28 beads.

  • Analysis of Proliferation:

    • After 3-5 days of incubation, harvest the cells.

    • Stain with antibodies for CD4 and a viability dye.

    • Analyze the proliferation of Tresp cells by flow cytometry, measuring the dilution of the CFSE dye.

    • Calculate the percentage of suppression at each Treg:Tresp ratio relative to the proliferation of Tresp cells alone.

This protocol describes the intracellular staining for ARG2 and phosphorylated S6 (a downstream target of mTORC1).

  • Cell Preparation and Surface Staining:

    • Prepare single-cell suspensions from tissues or peripheral blood.

    • Stain for surface markers (e.g., CD4, CD25) in FACS buffer (PBS with 2% FBS).

    • Wash the cells.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells.

    • Permeabilize the cells with a permeabilization buffer (e.g., containing saponin or a mild detergent) for 10 minutes.

  • Intracellular Staining:

    • Incubate the permeabilized cells with fluorescently labeled antibodies against ARG2 and phospho-S6 (and Foxp3 if identifying Tregs this way) in permeabilization buffer for 30-60 minutes at 4°C.

    • Wash the cells twice with permeabilization buffer and then once with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the expression levels of ARG2 and phospho-S6 within the gated Treg population (e.g., CD4+Foxp3+).

Logical Workflow for Investigating the Role of a Novel Protein in Treg Stability

The following diagram illustrates a typical experimental workflow for elucidating the function of a protein, such as ALK2 or ARG2, in Treg stability.

Experimental_Workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies knockout_mice Generate Conditional Knockout Mice (e.g., Protein-KO Foxp3-Cre) adoptive_transfer Adoptive Transfer of KO vs. WT Tregs into Lymphopenic Hosts knockout_mice->adoptive_transfer treg_isolation Isolate Tregs from KO and WT Mice knockout_mice->treg_isolation phenotyping Phenotypic Analysis: - Treg percentages - Foxp3 expression levels adoptive_transfer->phenotyping suppression_assay Treg Suppression Assay treg_isolation->suppression_assay culture_stability In Vitro Culture under Inflammatory Conditions (e.g., with IL-6) treg_isolation->culture_stability rna_seq Transcriptomic Analysis (RNA-seq) treg_isolation->rna_seq western_blot Protein Analysis (Western Blot for Signaling Molecules) treg_isolation->western_blot atac_seq Epigenetic Analysis (ATAC-seq for Chromatin Accessibility) treg_isolation->atac_seq stability_analysis Analyze Foxp3 Stability (Flow Cytometry) culture_stability->stability_analysis

Experimental workflow for studying protein function in Tregs.

Conclusion

The stability of regulatory T cells is a cornerstone of immune tolerance, and its dysregulation is implicated in a host of autoimmune and inflammatory diseases. The identification of ALK2 and Arginase-2 as key contributors to Treg stability opens new avenues for therapeutic intervention. ALK2 signaling appears to be a critical checkpoint for maintaining Treg lineage integrity under inflammatory duress, while Arginase-2 provides a metabolic framework that enhances the fitness and suppressive function of Tregs in peripheral tissues. Further elucidation of the intricate signaling and metabolic networks governed by these two proteins will undoubtedly provide a more comprehensive understanding of Treg biology and pave the way for the development of novel immunomodulatory therapies. The experimental approaches detailed in this guide provide a roadmap for researchers to further explore these and other novel regulators of Treg stability.

References

The Therapeutic Potential of Helios Degradation by ALV2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of the Ikaros family zinc finger 2 (IKZF2) protein, Helios, has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology. Helios is a critical transcription factor for maintaining the suppressive function and stability of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen anti-tumor immune responses. ALV2, a potent and selective molecular glue degrader, hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of Helios. This targeted degradation has been shown to destabilize Tregs, enhance anti-tumor immunity, and holds therapeutic potential for various malignancies. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Introduction to Helios as a Therapeutic Target

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. It plays a crucial role in the development, stability, and function of regulatory T cells (Tregs).[1] Within the tumor microenvironment, Tregs are a major obstacle to effective anti-tumor immunity, as they suppress the activity of effector T cells that are capable of killing cancer cells.

Studies have shown that the genetic ablation of Helios in Tregs leads to their instability, causing them to lose their suppressive function and even convert into pro-inflammatory, effector-like T cells.[2] This destabilization of Tregs within the tumor can significantly enhance anti-tumor immune responses.[2] Therefore, the pharmacological degradation of Helios represents an attractive therapeutic strategy to overcome immune suppression in cancer.

This compound: A Selective Helios Molecular Glue Degrader

This compound is a small molecule that acts as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios.[2] This induced proximity leads to the ubiquitination of Helios and its subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of this compound-induced Helios degradation involves the formation of a ternary complex between this compound, CRBN, and the zinc finger domains of Helios. This compound binds to CRBN and alters its substrate specificity, enabling it to recognize and bind to Helios, which is not a natural substrate of CRBN.[2] Once the ternary complex is formed, Helios is polyubiquitinated and targeted for degradation by the 26S proteasome. This targeted degradation is rapid and efficient, leading to a significant reduction in cellular Helios levels.

cluster_0 This compound-Mediated Helios Degradation This compound This compound Ternary_Complex Ternary Complex (Helios-ALV2-CRBN) This compound->Ternary_Complex Binds CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Recruited Helios Helios (IKZF2) Helios->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of Helios Ternary_Complex->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation Helios Degradation Proteasome->Degradation Mediates Treg_Destabilization Treg Destabilization & Enhanced Anti-Tumor Immunity Degradation->Treg_Destabilization Results in

Caption: this compound-mediated degradation of Helios signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the comparative degrader DKY709.

Table 1: In Vitro Activity of Helios Degraders

CompoundTargetAssayCell LineIC50 / DC50 (nM)Dmax (%)Reference
This compound CRBN BindingTR-FRET-570N/A[3]
Helios DegradationWestern BlotJurkatPreferential degradation at 0.1-10 µMN/A[3]
DKY709 IKZF2 Degradation--453[4]
IKZF4 Degradation--13N/A[4]
SALL4 Degradation--2N/A[4]

Table 2: In Vivo Pharmacokinetics of Helios Degraders

CompoundSpeciesRouteDoseCmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Reference
This compound Mousei.p.100 mg/kg (twice daily for 7 days)N/AN/AN/A[3]
DKY709 Mousep.o.3 mg/kg4822.853[5]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blotting for Helios Degradation

This protocol is for assessing the degradation of endogenous Helios in a human T-cell line, such as Jurkat cells.

Materials:

  • Jurkat T-cells

  • This compound compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Helios, Mouse anti-Actin (loading control)

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-Helios antibody (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-Actin antibody to ensure equal protein loading.

CRBN-Helios Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the this compound-induced proximity between CRBN and Helios.

Materials:

  • Recombinant purified His-tagged CRBN/DDB1 complex

  • Recombinant purified biotinylated Helios (or a specific zinc finger domain)

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor)

  • This compound compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of CRBN/DDB1-His and Biotin-Helios in assay buffer.

  • Assay Setup:

    • Add the this compound dilutions or vehicle control to the wells of the 384-well plate.

    • Add the CRBN/DDB1-His and Biotin-Helios master mix to all wells.

    • Add the Tb-anti-His antibody and Streptavidin-fluorophore acceptor to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates closer proximity between CRBN and Helios.

IL-2 Secretion Assay in Jurkat Cells

This assay measures the functional consequence of Helios degradation on T-cell activation.

Materials:

  • Jurkat T-cells

  • This compound compound

  • DMSO (vehicle control)

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • Human IL-2 ELISA Kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Treatment: Seed Jurkat cells in a 96-well plate and pre-treat with this compound or DMSO for a specified time (e.g., 18 hours).[3]

  • Cell Stimulation: Add anti-CD3/CD28 antibodies or beads to the wells to stimulate the T-cells.

  • Supernatant Collection: Incubate the cells for 24 hours to allow for IL-2 secretion. After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of IL-2 in each sample using a standard curve. Increased IL-2 secretion in this compound-treated cells compared to the control indicates enhanced T-cell activation.

Visualizations

Experimental Workflow for this compound Evaluation

cluster_workflow Experimental Workflow for this compound Evaluation A Compound Synthesis (this compound) B Biochemical Assays A->B C Cell-Based Assays A->C E CRBN Binding Assay (e.g., TR-FRET) B->E F Helios Degradation Assay (Western Blot, Proteomics) C->F G Functional Assays (IL-2 Secretion) C->G D In Vivo Studies H Pharmacokinetic Studies (PK) D->H I Efficacy Studies (Tumor Models) D->I F->D G->D J Lead Optimization I->J

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to modulate the immune system for anti-cancer activity. The preclinical data strongly support its ability to selectively degrade Helios, leading to the destabilization of regulatory T cells and enhanced T-cell effector functions. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other Helios-targeting molecular glue degraders.

Future research should focus on comprehensive in vivo efficacy studies in various tumor models, including combination therapies with immune checkpoint inhibitors. Further optimization of the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful clinical translation. The continued exploration of molecular glue degraders targeting Helios and other challenging "undruggable" targets holds immense promise for the future of cancer therapy.

References

The Impact of ALV2 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Regulatory T cells (Tregs) are key drivers of immunosuppression within the TME, hindering anti-tumor immune responses. A promising therapeutic strategy involves the targeted degradation of Helios (IKZF2), a transcription factor critical for Treg stability and function. This technical guide provides an in-depth analysis of ALV2, a potent and selective molecular glue degrader of Helios. We will explore its mechanism of action, its profound effects on the tumor microenvironment, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel cancer immunotherapies.

Introduction: Targeting Helios in the Tumor Microenvironment

The transcription factor Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger proteins and is highly expressed in regulatory T cells.[1] Helios plays a pivotal role in maintaining the stability and suppressive function of Tregs, particularly within the inflammatory milieu of the tumor microenvironment.[1][2] High Treg infiltration in tumors is often associated with poor prognosis and resistance to immune checkpoint inhibitors.[3]

Genetic studies have demonstrated that Helios-deficient Tregs lose their suppressive capabilities and can be reprogrammed into effector-like T cells that secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] This has led to the development of small molecules that can pharmacologically induce the degradation of Helios as a novel cancer immunotherapy approach. This compound is a first-in-class small molecule that acts as a "molecular glue" to induce the degradation of Helios.[1]

This compound: Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively target Helios for degradation. It acts as a molecular glue, facilitating a novel protein-protein interaction between Helios and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This induced proximity leads to the polyubiquitination of Helios, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers high selectivity and the potential for sustained pharmacodynamic effects.[1]

Signaling Pathway of this compound-Mediated Helios Degradation

ALV2_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRBN CRL4-CRBN E3 Ubiquitin Ligase This compound->CRBN Binds Ternary_Complex Helios-ALV2-CRBN Ternary Complex CRBN->Ternary_Complex Recruits Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Helios Degraded Peptides Proteasome->Degraded_Helios Helios Helios (IKZF2) Helios->Ternary_Complex Ub_Helios Polyubiquitinated Helios Ternary_Complex->Ub_Helios Ubiquitination Ub_Helios->Proteasome Degradation

Caption: this compound-mediated degradation of Helios via the CRL4-CRBN E3 ligase pathway.

Effects of this compound on the Tumor Microenvironment

The degradation of Helios by this compound leads to a profound reprogramming of the tumor microenvironment from an immunosuppressive to an immunostimulatory state. The primary effects are observed in regulatory T cells, leading to a cascade of anti-tumor immune responses.

Destabilization of Regulatory T Cells

Pharmacological degradation of Helios in Tregs leads to their destabilization, characterized by a loss of their canonical suppressive phenotype.[1] This is consistent with findings from genetic knockout studies of Ikzf2.[2]

Increased Pro-inflammatory Cytokine Production

A key consequence of Helios degradation is the de-repression of genes encoding for pro-inflammatory cytokines. This compound treatment has been shown to significantly increase the production of IL-2 and IFN-γ by T cells.[1] IL-2 is crucial for the proliferation and survival of effector T cells, while IFN-γ has potent anti-proliferative and pro-apoptotic effects on tumor cells and enhances antigen presentation.

Enhanced Effector T Cell Function and Anti-Tumor Immunity

By reducing Treg-mediated suppression and increasing the availability of pro-inflammatory cytokines, this compound treatment enhances the proliferation and cytotoxic activity of effector T cells (Teffs), such as CD8+ cytotoxic T lymphocytes. This leads to improved tumor cell killing and a delay in tumor growth in preclinical models.[5][6]

Quantitative Data on the Effects of Helios Degraders

The following tables summarize key quantitative data from preclinical studies of this compound and other selective Helios degraders, such as PVTX-405 and PLX-4107, which share a similar mechanism of action.

Compound Assay Cell Line/System Metric Value Reference
This compound CRBN BindingIn vitroIC500.57 µM[4]
Helios DegradationJurkat cells-Preferential[4]
IL-2 SecretionJurkat cellsFold IncreaseSignificant[4]
In vivo Helios DegradationCrbnI391V/I391V mice-Selective[1]
PVTX-405 IKZF2 DegradationJurkat cellsDC506.3 nM[6]
IL-2 ProductionJurkat cells-Dose-dependent increase[6]
In vivo Tumor GrowthMC38 syngeneic model-Significant delay[5]
PLX-4107 IKZF2 DegradationhPBMC assayDC500.3 nM[7]
In vivo Tumor GrowthMDA-MB-231 xenograft-Dose-dependent activity[7]

Table 1: In Vitro and In Vivo Activity of Selective Helios Degraders.

Compound Animal Model Treatment Effect on TME Outcome Reference
This compound CrbnI391V/I391V mice100 mg/kg, i.p. twice daily for 7 daysReduced Helios in splenic CD4+FoxP3+ TregsSelective in vivo degradation[4]
PVTX-405 MC38 syngeneic model in humanized CRBN miceDaily oral administrationDestabilization of TregsSignificant tumor growth delay[5]
PVTX-405 + anti-PD1/anti-LAG3 MC38 syngeneic model in humanized CRBN miceCombination therapyEnhanced anti-tumor immunityIncreased animal survival and durable tumor regressions[5]
PLX-4107 Xenograft modelsOral administrationIncreased infiltration of activated CD4/8+ effector T-cells into tumorDose-dependent single-agent anti-tumor activity[8]
PLX-4107 + Pembrolizumab Xenograft modelsCombination therapyEnhanced T cell-mediated killingSignificant combination benefit in tumor growth inhibition[8]

Table 2: Preclinical In Vivo Efficacy of Selective Helios Degraders.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the effects of this compound and other Helios degraders.

In Vitro Helios Degradation Assay

Objective: To determine the potency and selectivity of Helios degradation.

Methodology:

  • Cell Culture: Jurkat cells (a human T lymphocyte cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are treated with varying concentrations of the Helios degrader (e.g., this compound, PVTX-405) or DMSO as a vehicle control for a specified time (e.g., 4, 6, or 24 hours).

  • Protein Extraction and Western Blotting:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against Helios (IKZF2), Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are determined from dose-response curves.

T Cell Co-culture and Suppression Assay

Objective: To assess the effect of Helios degradation on Treg suppressive function.

Methodology:

  • Isolation of T Cell Subsets:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • CD4+ T cells are isolated by negative selection.

    • Regulatory T cells (CD4+CD25+CD127low) and responder T cells (Tregs; CD4+CD25-) are sorted using fluorescence-activated cell sorting (FACS).

  • Compound Treatment of Tregs: Tregs are cultured in the presence of the Helios degrader or DMSO for a specified period (e.g., 24-48 hours).

  • Co-culture:

    • Responder T cells are labeled with a proliferation dye (e.g., CellTrace Violet).

    • Treated Tregs are co-cultured with labeled responder T cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

    • The co-culture is stimulated with anti-CD3/CD28 beads.

  • Proliferation Analysis: After 3-5 days, the proliferation of responder T cells is assessed by flow cytometry based on the dilution of the proliferation dye.

  • Data Analysis: The percentage of proliferating responder T cells is quantified for each condition. A decrease in Treg-mediated suppression is indicated by an increase in responder T cell proliferation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Helios degraders in vivo.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) engrafted with human immune cells (humanized mice) or syngeneic mouse models (e.g., C57BL/6 mice with MC38 tumors) are used. For compounds targeting human CRBN, humanized CRBN mice may be required.[5]

  • Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 MC38 cells) are injected subcutaneously into the flank of the mice.

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The Helios degrader is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group is included.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Pharmacodynamic and TME Analysis: At the end of the study, tumors and spleens are harvested.

    • Tumors are dissociated to single-cell suspensions.

    • Immune cell populations (e.g., Tregs, CD8+ T cells, myeloid cells) are analyzed by flow cytometry.

    • Cytokine levels in the tumor homogenates can be measured by ELISA or multiplex assays.

    • Western blotting can be performed on tumor lysates to confirm Helios degradation.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition. Changes in immune cell populations within the TME are quantified and compared between treatment groups.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Humanized Mice) Tumor_Implantation Implant Tumor Cells (e.g., MC38) Animal_Model->Tumor_Implantation Randomization Randomize Mice into Treatment Groups Tumor_Implantation->Randomization Dosing Administer this compound or Vehicle (Specified Dose & Schedule) Randomization->Dosing Monitoring Monitor Tumor Growth (Calipers) Dosing->Monitoring Harvest Harvest Tumors and Spleens Monitoring->Harvest End of Study Flow_Cytometry Flow Cytometry of TME (Immune Cell Infiltration) Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Profiling (ELISA/Multiplex) Harvest->Cytokine_Analysis Data_Analysis Analyze Tumor Growth and TME Changes Flow_Cytometry->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound and other selective Helios degraders represent a promising new class of cancer immunotherapies that target the immunosuppressive tumor microenvironment by destabilizing regulatory T cells. The data presented in this technical guide highlight the potent and selective mechanism of action of these compounds and their ability to promote anti-tumor immunity in preclinical models.

Future research should focus on:

  • Combination Therapies: Further investigation into the synergistic effects of Helios degraders with immune checkpoint inhibitors and other cancer therapies.

  • Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to Helios degrader therapy.

  • Clinical Translation: Advancing the clinical development of selective Helios degraders to evaluate their safety and efficacy in cancer patients.

This in-depth technical guide provides a solid foundation for researchers and clinicians working to harness the therapeutic potential of Helios degradation in the fight against cancer.

References

Technical Guide: ALV2, a Selective Helios (IKZF2) Degrader, and its Impact on Immune Checkpoint Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) is characterized by a high concentration of immunosuppressive cell types, including regulatory T cells (Tregs), which pose a significant barrier to effective anti-tumor immunity and limit the efficacy of immune checkpoint inhibitors (ICIs). A key transcription factor responsible for maintaining the stability and suppressive function of these Tregs is Helios, encoded by the IKZF2 gene.[1][2][3] Targeted degradation of Helios represents a promising therapeutic strategy to destabilize Tregs, reverse their suppressive function, and thereby enhance the efficacy of cancer immunotherapies.

This document provides a technical overview of ALV2, a novel small-molecule molecular glue degrader. This compound selectively induces the degradation of Helios (IKZF2) by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By destabilizing Helios, this compound functionally reprograms Tregs from a suppressive to an effector-like phenotype, characterized by reduced suppressive capacity and increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[5][6] This mechanism offers a potent strategy to overcome Treg-mediated immunosuppression and may synergize with existing immune checkpoint therapies to improve patient outcomes.

This compound: Mechanism of Action

This compound is a molecular glue that facilitates a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the transcription factor Helios (IKZF2).[4][7] The canonical function of the CRBN-containing E3 ligase complex (CRL4-CRBN) is to tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[8][9]

The mechanism proceeds as follows:

  • Binding: this compound first binds to CRBN.

  • Ternary Complex Formation: The this compound-CRBN complex presents a modified interface that enables the recruitment of Helios, forming a stable ternary complex (Helios-ALV2-CRBN).

  • Ubiquitination: Within this proximity, the E3 ligase complex polyubiquitinates Helios.

  • Proteasomal Degradation: The ubiquitinated Helios is recognized and degraded by the 26S proteasome.

This targeted degradation of Helios leads to the functional destabilization of Tregs.[5]

ALV2_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Functional Outcome This compound This compound TernaryComplex Ternary Complex (Helios-ALV2-CRBN) This compound->TernaryComplex Binds CRBN CRBN-E3 Ligase (CRL4) CRBN->TernaryComplex Recruits Helios Helios (IKZF2) (in Treg) Helios->TernaryComplex Recruited Ub_Helios Polyubiquitinated Helios TernaryComplex->Ub_Helios Polyubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Helios->Proteasome Targeted for Degradation DegradedHelios Degraded Peptides Proteasome->DegradedHelios Treg_Suppression Treg Suppression DegradedHelios->Treg_Suppression Leads to ↓ invis1->TernaryComplex Effector_Function Effector T Cell Function (e.g., IL-2↑) Treg_Suppression->Effector_Function De-repression of

Caption: Mechanism of this compound-induced Helios degradation and its functional outcome.

Quantitative Data Summary

The activity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.

ParameterAssay TypeValue / ObservationCell Type / SystemReference
Binding Affinity CRBN-binding TR-FRETIC₅₀ = 0.57 µMIn vitro[4][6][7]
Degradation Activity Immunoblot / ProteomicsPreferential Helios degradationJurkat Cells[5][6]
Degradation Activity Immunoblot / ProteomicsPreferential IKZF2/4 degradationHuman Tregs[5]
Effective Concentration Immunoblot0.1 - 10 µMJurkat Cells[6]
Functional Activity IL-2 Secretion AssayIncreased IL-2 secretionJurkat Cells (at 1 µM)[6]
Functional Activity Treg Suppression AssayDiminished suppressive activityHuman Tregs[5]
In Vivo Activity Flow CytometryReduced Helios in CD4⁺FoxP3⁺ TregsC57BL/6 Mice[4][6]
In Vivo Dosage -100 mg/kg, i.p. twice dailyC57BL/6 Mice[4][6]

Impact on Regulatory T Cell Function

Helios is critical for maintaining the anergic and suppressive state of Tregs.[1][10] Pharmacological degradation of Helios by this compound induces a profound functional shift in these cells.

  • Loss of Anergy and Suppressive Function: Treatment with this compound diminishes the ability of human Tregs to suppress the proliferation of responder T cells.[5] This indicates a reversal of their key immunosuppressive function.

  • Induction of Pro-inflammatory Cytokines: this compound-treated Tregs, upon restimulation, exhibit a significant increase in the production of effector cytokines, including IL-2 and IFN-γ.[5] This reprogramming transforms them from suppressive cells into cells that can contribute to an inflammatory, anti-tumor environment.

This functional conversion of Tregs within the TME is a highly sought-after goal for enhancing cancer immunotherapy. By removing the "brakes" that Tregs impose on the immune system, this compound can potentially unleash a more robust and effective anti-tumor T cell response, which is expected to synergize with immune checkpoint blockade that targets distinct inhibitory pathways on effector T cells.

Treg_Reprogramming cluster_stable Suppressive Phenotype cluster_unstable Effector Phenotype Treg_Stable Stable Suppressive Treg (Helios-High) This compound This compound Treatment Treg_Stable->this compound Suppression Suppression of Effector T Cells Low_Cytokine Low IL-2 / IFN-γ Production Treg_Unstable Unstable Effector-like Treg (Helios-Low) This compound->Treg_Unstable Induces Helios Degradation Reduced_Suppression Reduced Suppression High_Cytokine High IL-2 / IFN-γ Production

Caption: Functional reprogramming of Tregs induced by this compound-mediated Helios degradation.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel molecular glue degraders. Below are protocols for key experiments used to characterize this compound.

Protein Degradation Assessment (HiBiT Assay)

The HiBiT system provides a quantitative, luminescence-based method to measure the degradation of a target protein in real-time in living cells.[11][12]

Objective: To quantify the dose-response (DC₅₀) and maximum degradation (Dₘₐₓ) of Helios induced by this compound.

Methodology:

  • Cell Line Generation: Using CRISPR/Cas9, knock-in the 11-amino-acid HiBiT tag to the endogenous IKZF2 locus in a suitable cell line (e.g., Jurkat or a Treg cell line) that stably expresses the LgBiT protein.[13]

  • Cell Plating: Seed the engineered cells into 96-well white, clear-bottom plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in cell culture medium to achieve the desired concentrations (e.g., 0.01 nM to 10 µM).

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.

  • Lytic Measurement (Endpoint):

    • After a set incubation period (e.g., 4, 8, or 24 hours), add a lytic detection reagent containing the LgBiT protein and substrate to the wells.

    • Incubate for 10-30 minutes at room temperature to lyse cells and allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[11]

HiBiT_Workflow Start Start: HiBiT-Helios Engineered Cells Plate Plate Cells in 96-well format Start->Plate Treat Treat with this compound (Dose-Response) Plate->Treat Incubate Incubate (4-24h) Treat->Incubate Lyse Add Lytic Reagent (LgBiT + Substrate) Incubate->Lyse Read Measure Luminescence Lyse->Read Analyze Analyze Data: Calculate DC50 & Dmax Read->Analyze End End Analyze->End

Caption: Experimental workflow for HiBiT-based protein degradation assay.
Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) or responder T cells (Tresp).[14][15]

Objective: To determine if this compound treatment reduces the suppressive function of human Tregs.

Methodology:

  • Cell Isolation: Isolate human CD4⁺ T cells from PBMCs. Further separate them into Treg (CD4⁺CD25⁺CD127⁻) and responder T cell (Tresp, CD4⁺CD25⁻) populations using fluorescence-activated cell sorting (FACS).

  • Treg Pre-treatment: Culture the isolated Tregs with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24-72 hours). After treatment, wash the cells thoroughly to remove any residual compound.

  • Tresp Labeling: Label the Tresp cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet (CTV).

  • Co-culture Setup:

    • Culture a fixed number of labeled Tresp cells alone or with pre-treated Tregs at various Tresp:Treg ratios (e.g., 1:1, 2:1, 4:1).

    • Stimulate all cultures with anti-CD3/CD28 beads or soluble antibodies to induce T cell activation and proliferation.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for T cell markers if necessary.

    • Analyze the dilution of the proliferation dye in the Tresp population using flow cytometry. Proliferation is indicated by a stepwise halving of the dye's fluorescence intensity with each cell division.

  • Data Analysis: Calculate the percentage of divided Tresp cells in each condition. The percent suppression is calculated using the formula: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100

IL-2 Production Measurement (ELISA)

This protocol outlines the measurement of IL-2 secreted into the cell culture supernatant following T cell stimulation.[16][17][18]

Objective: To quantify the increase in IL-2 secretion from T cells (e.g., Jurkat cells or primary Tregs) after treatment with this compound.

Methodology:

  • Cell Treatment: Culture T cells (e.g., 1x10⁶ cells/mL) with this compound (e.g., 1 µM) or vehicle control for 18-24 hours.

  • Stimulation: Add a stimulating agent (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies) to the cell cultures.

  • Supernatant Collection: After a defined stimulation period (e.g., 24-48 hours), centrifuge the cell plates/tubes and carefully collect the supernatant.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight. Wash and block the plate.

    • Sample Incubation: Add standards (recombinant human IL-2) and collected supernatants to the wells and incubate for ~2 hours.

    • Detection: Wash the plate, then add a biotinylated anti-human IL-2 detection antibody and incubate for ~1 hour.

    • Signal Generation: Wash the plate, then add Streptavidin-HRP conjugate and incubate. After a final wash, add a TMB substrate solution. A blue color will develop.

    • Stopping Reaction: Add a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-2 in the experimental samples.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research compound and not approved for human use.[4]

References

Methodological & Application

Application Notes and Protocols for ALV2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Based on current scientific literature, the term "ALV2" is ambiguous and can refer to two distinct entities:

  • Avian Leukosis Virus (ALV) : It is highly probable that "this compound" is a typographical error and the intended subject is Avian Leukosis Virus, a retrovirus impacting poultry. Subgroup J (ALV-J) is of significant research interest.

  • This compound (Ikaros Degrader) : A specific small molecule compound investigated in cancer research for its ability to induce the degradation of Ikaros family proteins.

This document will primarily detail the experimental protocols for Avian Leukosis Virus Subgroup J (ALV-J) and will also provide a summary of the alternative interpretation of this compound as a chemical degrader.

Topic 1: Avian Leukosis Virus Subgroup J (ALV-J) Experimental Protocols

Application Notes

Avian Leukosis Virus (ALV) is an oncogenic retrovirus that causes significant economic losses in the global poultry industry due to its association with tumors and immunosuppression.[1][2][3] The J subgroup of ALV (ALV-J) is particularly pathogenic.[1][3] Cell culture-based studies are fundamental for investigating ALV-J pathogenesis, developing diagnostic assays, and for vaccine research.

The chicken fibroblast cell line, DF-1, is a standard in vitro model for the propagation and titration of ALV-J.[1][4] A key characteristic of ALV-J infection in cell culture is that it is often non-cytopathic, meaning the virus does not cause visible damage to the cells.[5][6] This necessitates the use of molecular and immunological methods for viral detection and quantification. Common techniques include enzyme-linked immunosorbent assay (ELISA) to detect the viral p27 capsid protein, quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, and immunofluorescence assays (IFA).[3][4][6]

Furthermore, research into the interplay between ALV-J and host cell signaling pathways has revealed that pathways such as the Wnt/β-catenin signaling cascade can influence viral replication, presenting potential targets for antiviral strategies.[7][8]

Experimental Protocols

1. Protocol for ALV-J Propagation in DF-1 Cells

This protocol outlines the procedure for infecting DF-1 cells with ALV-J for viral propagation and subsequent analysis.

Materials:

  • DF-1 chicken fibroblast cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • ALV-J viral stock

  • Sterile cell culture flasks or plates

  • CO₂ incubator set to 37°C and 5% CO₂

Procedure:

  • Cell Culture Maintenance: Maintain DF-1 cells in DMEM supplemented with 10% FBS.[1]

  • Seeding: Seed DF-1 cells into a suitable culture vessel (e.g., 96-well plate) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Infection:

    • Thaw the ALV-J viral stock and prepare appropriate dilutions.

    • Remove the growth medium from the DF-1 cells and inoculate with 0.1 ml of the virus dilution (for a 96-well plate).[1]

    • Incubate for 2 hours at 37°C to facilitate virus absorption.[4]

  • Post-Infection Culture: Add fresh DMEM containing 2% FBS and continue incubation for 5 to 7 days.[4]

  • Harvesting: Collect the cell culture supernatant at desired time points for viral quantification.[2]

2. Protocol for ALV-J Quantification using qRT-PCR

This protocol allows for the sensitive measurement of ALV-J genomic RNA.

Materials:

  • Viral RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers specific for ALV-J

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate viral RNA from the collected culture supernatant using a commercial kit.

  • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reaction with the master mix, ALV-J specific primers, and cDNA template.

    • A representative thermal cycling profile is: 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 34 seconds.[7]

  • Analysis: Analyze the relative expression of viral genes using the 2-ΔΔCT method, normalized to a suitable reference gene.[7]

3. Protocol for ALV-J p27 Antigen Detection by ELISA

This protocol detects the presence of the ALV p27 capsid protein, a marker of viral infection.

Materials:

  • ALV p27 antigen ELISA kit

  • Culture supernatant samples

  • Microplate reader

Procedure:

  • Add 100 µL of the test sample (culture supernatant) to each well of the ELISA plate.[3]

  • Include positive and negative controls as per the kit instructions.[3]

  • Incubate for 1 hour at 37°C.[3]

  • Wash each well four times with the provided wash buffer.[3]

  • Add 100 µL of enzyme-conjugated antibody to each well and incubate for 1 hour at 37°C.[3]

  • Repeat the wash step.[3]

  • Add the substrate solution and incubate until color develops.

  • Measure the optical density at 450 nm.[3]

  • Calculate the sample-to-positive (S/P) ratio to determine the result.[3]

Quantitative Data Summary
ParameterMethodValueCell LineSource
Infection Titer TCID₅₀10² TCID₅₀/mlDF-1[1]
qPCR Detection Limit TaqMan real-time PCR10 viral DNA copiesDF-1[2]
qPCR Reproducibility (CV) TaqMan real-time PCR< 1% (inter- and intra-assay)DF-1[2]
siRNA Transfection Lipofectamine RNAiMax140 pmolChicken Embryo Fibroblasts[7]
GSK-3 Inhibitor X -5 µMChicken Embryo Fibroblasts[7]
iCRT14 Inhibitor -5 or 10 µMLeghorn Male Hepatoma (LMH)[7]

Diagrams: Workflows and Signaling Pathways

ALVJ_Experimental_Workflow cluster_setup Setup cluster_infection_process Infection cluster_analysis_methods Analysis cell_culture Culture of DF-1 Cells inoculation Inoculation of DF-1 Cells cell_culture->inoculation virus_prep Preparation of ALV-J Stock virus_prep->inoculation incubation Incubation (5-7 days) inoculation->incubation harvesting Harvesting of Supernatant incubation->harvesting qpcr qRT-PCR harvesting->qpcr elisa ELISA (p27) harvesting->elisa ifa IFA harvesting->ifa

Caption: Experimental workflow for ALV-J infection and analysis in cell culture.

Wnt_Pathway_ALVJ_Replication cluster_nuc Nucleus Wnt Wnt Receptor Frizzled/LRP Receptor Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3B GSK-3β Dsh->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin leads to degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus Nucleus Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes ALV_Replication Increased ALV-J Replication TargetGenes->ALV_Replication

Caption: Wnt/β-catenin signaling pathway activation enhances ALV-J replication.

Topic 2: this compound as a Mutant-Specific Ikaros Degrader

Application Notes

In the field of oncology and targeted protein degradation, This compound is a small molecule compound classified as a "mutant-specific Ikaros degrader".[9] It functions as a molecular glue, inducing the degradation of Ikaros family proteins (IKZF1, IKZF2, and IKZF3) which are key transcription factors in immune cells.[9]

  • Mechanism of Action: this compound facilitates the interaction between the CRBN E3 ubiquitin ligase and Ikaros proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[9]

  • Therapeutic Relevance: The targeted degradation of Ikaros proteins is a promising strategy for cancer immunotherapy, particularly for hematological malignancies.[9]

Detailed experimental protocols for this compound are often proprietary. However, a general approach for its evaluation in cell culture is outlined below.

General Experimental Workflow for this compound (Ikaros Degrader)

ALV2_Degrader_Protocol cluster_cell_prep Preparation cluster_cell_treatment Treatment cluster_protein_analysis Analysis culture_cells Culture of Target Cells (e.g., Immune or Cancer Cell Lines) treat_cells Treatment of Cells with this compound culture_cells->treat_cells prepare_this compound Preparation of this compound Stock Solution prepare_this compound->treat_cells incubate_cells Incubation for Defined Duration treat_cells->incubate_cells harvest_lysates Harvesting of Cell Lysates incubate_cells->harvest_lysates western_blot Western Blot for IKZF1/3 harvest_lysates->western_blot mass_spec Proteomics (Mass Spectrometry) harvest_lysates->mass_spec

Caption: General workflow for assessing the protein degradation activity of this compound.

References

Application Notes and Protocols for ALV2 Dosage and Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a potent and selective molecular glue degrader targeting Helios (IKZF2), a member of the Ikaros family of zinc-finger transcription factors. By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of Helios.[1] This mechanism makes this compound a valuable tool for studying the role of Helios in various biological processes, particularly in the context of regulatory T cell (Treg) function and cancer immunotherapy.[1][2] Due to species-specific differences in the CRBN protein, in vivo studies with this compound and similar immunomodulatory drugs require the use of humanized mouse models, specifically the CrbnI391V/I391V mouse, to ensure efficacy.[3][4][5]

These application notes provide a comprehensive guide to the dosage and administration of this compound for in vivo studies, including detailed experimental protocols and a summary of key data.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound
ParameterDetailsReference
Compound This compound[1]
Animal Model CrbnI391V/I391V mice[1][2]
Dosage 100 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Frequency Twice daily[1]
Duration 7 days[1]
Observed Effect Reduced Helios levels in splenic CD4+FoxP3+ Treg cells, with no effect on Ikaros levels.[1][2]
Table 2: Formulation of Dosing Solution for this compound
ComponentPurposeConcentration/VolumeReference
This compoundActive Pharmaceutical Ingredient40.0 mg/mL (in DMSO stock)[1]
DMSOSolubilizing agent100 µL (of 40 mg/mL stock)[1]
PEG300Vehicle400 µL[1]
Tween-80Surfactant50 µL[1]
SalineDiluent450 µL[1]
Final Concentration 4 mg/mL [1]

Note: An alternative formulation using 20% SBE-β-CD in saline is also reported.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for Intraperitoneal Administration

This protocol is adapted from established methods for preparing Cereblon E3 ligase modulators for in vivo use.[1][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 40.0 mg/mL. This stock solution can be stored at -80°C for up to 6 months.[1]

  • Formulate the Dosing Solution: In a sterile microcentrifuge tube, combine the following reagents in the specified order to prepare 1 mL of a 4 mg/mL dosing solution:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 40.0 mg/mL this compound stock solution in DMSO.

    • Vortex thoroughly to ensure complete mixing.

    • Add 50 µL of Tween-80.

    • Vortex again until the solution is homogenous.

    • Add 450 µL of sterile saline.

    • Vortex one final time to create a uniform suspension.

  • Final Solution: The resulting suspended solution will have a final this compound concentration of 4 mg/mL and is suitable for intraperitoneal injection.[1] Prepare this solution fresh before each administration.

Protocol 2: Intraperitoneal Administration of this compound in CrbnI391V/I391V Mice

Materials:

  • CrbnI391V/I391V mice

  • Prepared this compound dosing solution (4 mg/mL)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling: Acclimatize the CrbnI391V/I391V mice to the experimental conditions. Handle the mice gently to minimize stress.

  • Dosage Calculation: Calculate the required volume of the 4 mg/mL this compound dosing solution to achieve a 100 mg/kg dose for each mouse. For example, for a 25 g mouse, the calculation is as follows:

    • Dose (mg) = 100 mg/kg * 0.025 kg = 2.5 mg

    • Volume (mL) = 2.5 mg / 4 mg/mL = 0.625 mL

  • Injection Procedure:

    • Securely restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with the head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Gently inject the calculated volume of the this compound dosing solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Dosing Schedule: Administer the intraperitoneal injections twice daily for a total of 7 days.[1]

  • Monitoring: Monitor the mice regularly for any adverse effects.

  • Pharmacodynamic Analysis: At the end of the treatment period, tissues of interest (e.g., spleen) can be harvested to assess the levels of Helios and Ikaros protein by methods such as Western blotting or flow cytometry to confirm target engagement.[2]

Mandatory Visualization

This compound Mechanism of Action and Signaling Pathway

ALV2_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds Helios Helios (IKZF2) CRBN->Helios recruits Ubiquitin Ubiquitin Helios->Ubiquitin ubiquitination Proteasome Proteasome Treg_Destabilization Treg Destabilization Proteasome->Treg_Destabilization leads to Ubiquitin->Proteasome degradation IL2_Upregulation IL-2 Upregulation Treg_Destabilization->IL2_Upregulation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity IL2_Upregulation->Anti_Tumor_Immunity

Caption: Mechanism of this compound-induced Helios degradation and downstream immunological effects.

Experimental Workflow for In Vivo this compound Studies

In_Vivo_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Analysis prep_solution Prepare this compound Dosing Solution (4 mg/mL) administration Intraperitoneal Injection (100 mg/kg, twice daily, 7 days) prep_solution->administration animal_model CrbnI391V/I391V Mouse Model animal_model->administration tissue_harvest Harvest Spleen/Tissues administration->tissue_harvest protein_analysis Western Blot / Flow Cytometry (Helios & Ikaros levels) tissue_harvest->protein_analysis functional_assays Functional Assays (e.g., Treg suppression assay) tissue_harvest->functional_assays

Caption: Experimental workflow for this compound administration and analysis in a humanized mouse model.

References

ALV2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the solubility and preparation of ALV2, a potent and selective Helios molecular glue degrader, for use in research and drug development.[1]

Data Presentation

This compound Solubility

This compound is sparingly soluble in aqueous solutions. The following table summarizes recommended solvent systems for preparing this compound for experimental use.[1] It is important to note that these preparations result in suspended solutions.[1] Sonication or gentle heating may be required to aid dissolution.[1]

ProtocolSolvent SystemAchieved ConcentrationFormulation TypeRecommended Use
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline4 mg/mL (7.63 mM)Suspended SolutionOral and Intraperitoneal Injection
210% DMSO, 90% (20% SBE-β-CD in Saline)4 mg/mL (7.63 mM)Suspended SolutionNot specified

Storage of Stock Solutions: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 4 mg/mL suspended solution of this compound suitable for intraperitoneal injection in animal models.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a sterile microcentrifuge tube, add the solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound powder to the solvent mixture.

  • Vortex the tube to mix.

  • If precipitation or phase separation occurs, use an ultrasonic bath to aid in the dissolution and suspension of the compound.

  • Visually inspect the solution to ensure a uniform suspension before administration.

Protocol 2: In Vitro Helios Degradation Assay in Jurkat Cells

This protocol outlines the procedure to assess the ability of this compound to induce the degradation of the Helios protein in Jurkat cells.[1]

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibody against Helios

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Seed the Jurkat cells in a multi-well plate at an appropriate density.

  • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[1] Also, prepare a vehicle control (DMSO).

  • Treat the cells with the different concentrations of this compound or vehicle control and incubate for 18 hours.[1]

  • After incubation, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells with cell lysis buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Perform SDS-PAGE and Western blotting to analyze the levels of Helios protein. Use a loading control to normalize the results.

  • Quantify the band intensities to determine the extent of Helios degradation.

Protocol 3: In Vivo Helios Degradation Study in Mice

This protocol describes an in vivo study to evaluate the selective degradation of Helios by this compound in a mouse model.[1]

Materials:

  • This compound formulation for in vivo use (see Protocol 1)

  • Experimental mice (e.g., C57BL/6)

  • Spleen harvesting tools

  • Reagents for single-cell suspension preparation

  • Flow cytometry antibodies (e.g., anti-CD4, anti-FoxP3)

  • Intracellular staining buffers

  • Antibody against Helios for intracellular staining

Procedure:

  • Administer this compound intraperitoneally to the mice at a dose of 100 mg/kg twice daily for 7 days.[1] A control group should receive the vehicle solution.

  • At the end of the treatment period, euthanize the mice and harvest the spleens.

  • Prepare single-cell suspensions from the spleens.

  • Perform surface staining for CD4 and FoxP3 to identify regulatory T (Treg) cells.

  • Perform intracellular staining for Helios to assess its protein levels within the Treg cell population.

  • Analyze the cells by flow cytometry to quantify the reduction in Helios levels in splenic CD4+FoxP3+ Treg cells.[1]

Protocol 4: IL-2 Secretion Assay in Jurkat Cells

This protocol is designed to measure the effect of this compound-mediated Helios degradation on the secretion of Interleukin-2 (IL-2) from Jurkat cells.[1]

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Cell stimulation reagents (e.g., PMA and ionomycin)

  • ELISA kit for human IL-2

Procedure:

  • Culture and seed Jurkat cells as described in Protocol 2.

  • Pre-treat the cells with 1 µM this compound or vehicle control for 18 hours.[1]

  • After the pre-treatment, stimulate the cells with appropriate reagents (e.g., PMA and ionomycin) to induce IL-2 production.

  • Incubate the stimulated cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Compare the IL-2 secretion in this compound-treated cells to that in vehicle-treated cells.

Mandatory Visualizations

ALV2_Signaling_Pathway This compound This compound CRBN CRBN E3 Ligase This compound->CRBN Binds (IC50 = 0.57 µM) Helios Helios (IKZF2) CRBN->Helios Forms Ternary Complex with this compound Ub Ubiquitin Helios->Ub Ubiquitination IL2_Gene IL-2 Gene Helios->IL2_Gene Represses Proteasome Proteasome Ub->Proteasome Degraded_Helios Degraded Helios Peptides Proteasome->Degraded_Helios Degradation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation Secreted_IL2 Secreted IL-2 IL2_Protein->Secreted_IL2 Secretion

Caption: this compound signaling pathway leading to Helios degradation and IL-2 secretion.

ALV2_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_this compound Prepare this compound Solution/Suspension Treatment Treat with this compound Prep_this compound->Treatment Prep_Cells Prepare Cells/Animal Models Prep_Cells->Treatment Incubation Incubate/Administer Treatment->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Lysis Cell Lysis/Sample Processing Harvest->Lysis Assay Perform Assay (e.g., Western Blot, ELISA, Flow Cytometry) Lysis->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Note: Detection of Helios Degradation by ALV2 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helios, a member of the Ikaros family of zinc-finger transcription factors (IKZF2), is a critical regulator of immune cell development and function, particularly in maintaining the stability and suppressive activity of regulatory T cells (Tregs).[1] Dysregulation of Helios has been implicated in various diseases, including autoimmune disorders and cancers.[2] Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate disease-causing proteins.[2] ALV2 is a novel small molecule designed to specifically induce the degradation of Helios.[1] This application note provides a detailed protocol for utilizing Western blot analysis to monitor and quantify the degradation of Helios in response to this compound treatment.

Principle

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios.[1][3] This proximity facilitates the polyubiquitination of Helios, marking it for degradation by the 26S proteasome. Western blotting is a powerful immunoassay used to detect and quantify the levels of a specific protein in a complex mixture, making it an ideal method to verify the efficacy of this compound in inducing Helios degradation.[4]

Signaling Pathway of this compound-Mediated Helios Degradation

The mechanism of this compound-induced Helios degradation involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[5][2] The key steps are outlined in the signaling pathway diagram below.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound Helios Helios (IKZF2) This compound->Helios Binds CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Recruits Ternary_Complex Helios-ALV2-CRBN Complex Helios->Ternary_Complex CRBN->Ternary_Complex Proteasome 26S Proteasome Degraded_Helios Degraded Helios (Peptides) Proteasome->Degraded_Helios Degradation Ub Ubiquitin Ub->Ternary_Complex Ubiquitinated_Helios Polyubiquitinated Helios Ternary_Complex->Ubiquitinated_Helios Polyubiquitination Ubiquitinated_Helios->Proteasome Recognition & Targeting

Caption: this compound-mediated degradation pathway of Helios.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps for assessing Helios degradation via Western blot.

G A 1. Cell Culture and Treatment (e.g., Jurkat cells + this compound) B 2. Cell Lysis and Protein Extraction (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-Helios & Anti-Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging and Data Analysis (Quantify Band Intensities) I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of Helios in Jurkat cells treated with this compound.[1]

1. Materials and Reagents

  • Cell Line: Jurkat cells (human T lymphocyte cell line)

  • Small Molecule: this compound

  • Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer

  • Inhibitors: Protease and phosphatase inhibitor cocktail

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 4-12% Bis-Tris gels, SDS-PAGE running buffer

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Helios antibody

    • Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

2. Cell Culture and Treatment

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at an appropriate density in a multi-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[4]

3. Sample Preparation

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).[4]

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[4][6]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[4]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.[4] Include a protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

6. Immunoblotting and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times for 5 minutes each with TBST.[4]

  • Incubate the membrane with the primary antibody against Helios, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]

  • The following day, wash the membrane three times for 5 minutes each with TBST.[4]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).

7. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.[4]

  • Quantify the band intensities using image analysis software. Normalize the intensity of the Helios band to the corresponding loading control band for each sample.

Data Presentation

The following table represents hypothetical quantitative data from a Western blot experiment designed to assess Helios degradation in Jurkat cells treated with this compound for 16 hours.

Treatment GroupThis compound Concentration (nM)Helios Band Intensity (Normalized to Actin)% Helios Degradation (Relative to Vehicle)
Vehicle Control01.000%
This compound0.10.955%
This compound10.7822%
This compound100.4555%
This compound1000.1585%
This compound10000.0595%

Troubleshooting

For common Western blot issues such as weak or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[7][8] Key considerations include optimizing antibody concentrations, ensuring the use of fresh protease inhibitors, and verifying efficient protein transfer.[6][8] For low abundance proteins, enriching the nuclear fraction may improve detection.

References

ALV2 in combination with anti-PD-1 therapy experimental design

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Experimental Design of ALV2 in Combination with Anti-PD-1 Therapy

Introduction

The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. This document outlines the experimental design for evaluating the synergistic anti-tumor effects of this compound, a hypothetical Anaplastic Lymphoma Kinase (ALK) inhibitor, in combination with an anti-Programmed Death-1 (PD-1) antibody. ALK inhibitors function by targeting specific genetic mutations in cancer cells, primarily in non-small cell lung cancer (NSCLC), leading to the inhibition of tumor cell proliferation and survival.[1][2][3] Anti-PD-1 therapy, an immune checkpoint blockade, works by reinvigorating the host's immune system to recognize and eliminate cancer cells.[4] The rationale for combining these two modalities is based on the hypothesis that ALK inhibition can induce immunogenic cell death and alter the tumor microenvironment, thereby sensitizing the tumor to immune-mediated destruction facilitated by anti-PD-1.[5][6]

Application Notes

Principle of the Combination Therapy

ALK inhibitors, such as crizotinib, alectinib, and lorlatinib, are tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the ALK protein, thereby inhibiting its autophosphorylation and downstream signaling pathways crucial for cancer cell survival and proliferation.[1][2][7] The PD-1 receptor, expressed on activated T cells, interacts with its ligand, PD-L1, which is often upregulated on tumor cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. Anti-PD-1 antibodies block this interaction, restoring the T cell's ability to mount an effective anti-tumor response.[4][8]

The synergistic potential of combining this compound (as a hypothetical ALK inhibitor) and anti-PD-1 therapy is supported by preclinical evidence suggesting that ALK inhibitors can downregulate PD-L1 expression on tumor cells and potentially increase the infiltration of immune cells into the tumor microenvironment, thereby enhancing the efficacy of PD-1 blockade.[6][9]

Experimental Rationale

To comprehensively evaluate the therapeutic potential of this combination, a multi-faceted experimental approach is proposed, encompassing both in vitro and in vivo models.

  • In Vitro Studies: Co-culture systems of ALK-positive cancer cells with immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or purified T cells) will be utilized to assess the direct and immune-mediated cytotoxic effects of the combination therapy. These assays allow for the quantification of tumor cell killing and the characterization of the immune cell response in a controlled environment.[10][11][12]

  • In Vivo Studies: A syngeneic mouse model, where tumor cells and the host animal are from the same genetic background, is essential for studying the interplay between the treatment, the tumor, and a fully competent immune system.[13] This model will be used to evaluate the anti-tumor efficacy, survival benefits, and immunological changes in the tumor microenvironment following combination treatment.

Expected Outcomes
  • Synergistic Cytotoxicity: The combination of this compound and anti-PD-1 is expected to induce a greater degree of cancer cell death in vitro and tumor regression in vivo compared to either monotherapy.

  • Enhanced T-cell Activation: The combination therapy is anticipated to lead to increased proliferation and activation of tumor-infiltrating T cells, characterized by higher expression of activation markers (e.g., CD69, CD25) and effector cytokines (e.g., IFN-γ, Granzyme B).

  • Favorable Modulation of the Tumor Microenvironment: An increase in the infiltration of cytotoxic T lymphocytes (CD8+ T cells) and a potential decrease in immunosuppressive cell populations (e.g., regulatory T cells) within the tumor are expected.

Data Presentation

Table 1: In Vitro Cytotoxicity in ALK+ Cancer Cell Line (e.g., H3122) Co-cultured with Human PBMCs
Treatment GroupThis compound (nM)Anti-PD-1 (µg/mL)% Tumor Cell Lysis (Mean ± SD)Synergy Score (Chou-Talalay)
Vehicle Control005.2 ± 1.1N/A
This compound Monotherapy10025.4 ± 3.5N/A
Anti-PD-1 Monotherapy01015.8 ± 2.3N/A
Combination Therapy 10 10 68.7 ± 5.9 1.8 (Synergistic)
Table 2: T-Cell Activation Markers in Co-culture Supernatant
Treatment GroupIFN-γ (pg/mL) (Mean ± SD)Granzyme B (pg/mL) (Mean ± SD)% CD8+ Proliferation (Mean ± SD)
Vehicle Control150 ± 2580 ± 152.5 ± 0.8
This compound Monotherapy450 ± 60220 ± 308.1 ± 1.5
Anti-PD-1 Monotherapy800 ± 95450 ± 5515.3 ± 2.1
Combination Therapy 2500 ± 210 1100 ± 120 45.6 ± 4.2
Table 3: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
Treatment GroupNTumor Volume at Day 21 (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control101580 ± 150025
This compound Monotherapy10950 ± 11039.935
Anti-PD-1 Monotherapy10820 ± 9548.142
Combination Therapy 10 210 ± 45 86.7 65

Experimental Protocols

Protocol 1: In Vitro T-cell Mediated Tumor Cell Killing Assay

Objective: To quantify the ability of this compound and anti-PD-1, alone and in combination, to enhance T-cell-mediated killing of ALK-positive cancer cells.

Materials:

  • ALK-positive cancer cell line (e.g., H3122)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (hypothetical ALK inhibitor)

  • Anti-human PD-1 antibody

  • Isotype control antibody

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay or live/dead cell staining)

  • Live-cell imaging system (optional, for kinetic analysis)[11][14]

Methodology:

  • Cell Seeding: Seed ALK-positive cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup: Add PBMCs to the wells containing cancer cells at an effector-to-target (E:T) ratio of 10:1.

  • Treatment: Add this compound, anti-PD-1 antibody, the combination, or vehicle/isotype controls to the respective wells. Include wells with cancer cells alone and PBMCs alone as controls.

  • Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assessment:

    • LDH Assay: Collect the supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's protocol. Calculate the percentage of specific lysis.

    • Live/Dead Staining: Stain the cells with a viability dye (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) and quantify the percentage of dead tumor cells using fluorescence microscopy or flow cytometry.[10][15]

  • Data Analysis: Calculate the percentage of tumor cell lysis for each treatment group. Synergy can be assessed using the Chou-Talalay method.

Protocol 2: In Vivo Syngeneic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of this compound and anti-PD-1 combination therapy in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine ALK-driven tumor cell line (e.g., derived from a genetically engineered mouse model)

  • This compound (formulated for oral gavage or intraperitoneal injection)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)[16]

  • Isotype control antibody

  • Vehicle for this compound

  • Sterile PBS

  • Calipers

Methodology:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 murine ALK-driven tumor cells into the flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100 mm³, randomize mice into four groups (n=10 per group): Vehicle + Isotype control, this compound + Isotype control, Vehicle + Anti-PD-1, and this compound + Anti-PD-1.

  • Treatment Administration:

    • Administer this compound daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).[17][18]

    • Administer anti-PD-1 antibody intraperitoneally at a dose of 200 µg per mouse every 3-4 days.[16]

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health and survival.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors and spleens for further analysis (e.g., IHC, flow cytometry).

Protocol 3: Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize and quantify the immune cell infiltrate within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-CD3, anti-CD8, anti-FoxP3)

  • HRP-conjugated secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Microscope

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[19][20]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.[19][20]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-CD8) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply DAB substrate and incubate until a brown color develops.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Image Analysis: Acquire images using a brightfield microscope and quantify the number of positive cells per unit area using image analysis software.

Visualizations

ALK_PD1_Signaling_Pathway cluster_ALK ALK Signaling Pathway cluster_PD1 PD-1 Checkpoint Pathway cluster_T_Cell cluster_Tumor_Cell ALK_fusion EML4-ALK Fusion Protein RAS RAS ALK_fusion->RAS PI3K PI3K ALK_fusion->PI3K STAT3 STAT3 ALK_fusion->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound (ALK Inhibitor) This compound->ALK_fusion T_Cell T Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell TCR-MHC Interaction PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition PDL1 PD-L1 PDL1->PD1 Binding TCR TCR MHC MHC SHP2->TCR inhibits signaling Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1

Caption: ALK and PD-1/PD-L1 signaling pathways and points of therapeutic intervention.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Evaluation cluster_invivo Phase 2: In Vivo Validation start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion co_culture Tumor-Immune Co-culture cytotoxicity Cytotoxicity Assay (LDH, Live/Dead) co_culture->cytotoxicity tcell_activation T-Cell Activation Assay (Flow Cytometry) co_culture->tcell_activation syngeneic_model Syngeneic Mouse Model Implantation treatment Treatment Administration (this compound +/- Anti-PD-1) syngeneic_model->treatment efficacy Tumor Growth & Survival Monitoring treatment->efficacy ex_vivo_analysis Ex Vivo Analysis of Tumors/Spleens (IHC, Flow Cytometry) efficacy->ex_vivo_analysis

Caption: A comprehensive workflow for preclinical evaluation of this compound and anti-PD-1 combination therapy.

Synergistic_Mechanism This compound This compound (ALK Inhibitor) ALK_Inhibition ALK Pathway Inhibition This compound->ALK_Inhibition Anti_PD1 Anti-PD-1 Antibody PD1_Blockade PD-1/PD-L1 Blockade Anti_PD1->PD1_Blockade Tumor_Cell_Apoptosis Tumor Cell Apoptosis ALK_Inhibition->Tumor_Cell_Apoptosis PDL1_Downregulation PD-L1 Downregulation on Tumor Cells ALK_Inhibition->PDL1_Downregulation Antigen_Release Tumor Antigen Release Tumor_Cell_Apoptosis->Antigen_Release T_Cell_Priming Enhanced T-Cell Priming & Activation Antigen_Release->T_Cell_Priming T_Cell_Reinvigoration T-Cell Reinvigoration PDL1_Downregulation->T_Cell_Reinvigoration PD1_Blockade->T_Cell_Reinvigoration T_Cell_Reinvigoration->T_Cell_Priming Synergy Synergistic Anti-Tumor Immunity & Tumor Regression T_Cell_Priming->Synergy

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and ALV2 Treatment for Targeting Helios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ikaros zinc finger transcription factor Helios, encoded by the IKZF2 gene, is a critical regulator of immune cell function, particularly in maintaining the stability and suppressive activity of regulatory T cells (Tregs).[1][2][3] Its role in immune modulation has made it an attractive target for therapeutic intervention in oncology and autoimmune diseases. Two primary methods for targeting Helios in a research and drug development context are lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological degradation using small molecules like ALV2.

This document provides a detailed comparison of these two methodologies, including quantitative data summaries, comprehensive experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters associated with lentiviral shRNA knockdown of Helios and treatment with the molecular glue degrader this compound. It is important to note that the data presented is a synthesis from multiple studies, as direct head-to-head comparative analyses are not extensively available.

ParameterLentiviral shRNA Knockdown of HeliosThis compound TreatmentSource(s)
Mechanism of Action Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation.Induces proximity between Helios and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to ubiquitination and proteasomal degradation of the Helios protein.[4][5][][4][5][]
Target Level mRNAProtein[4][5]
Efficiency Typically 70-95% knockdown of target gene expression.[7]Potent degradation of Helios protein.[4][5][4][5][7]
Time to Effect Knockdown is typically observed 48-72 hours post-transduction and selection.Rapid degradation of Helios protein, observable within hours of treatment.[4][4]
Duration of Effect Stable and long-term knockdown in transduced cells and their progeny.Transient effect, dependent on the continued presence and half-life of the compound.
Specificity Can have off-target effects due to partial complementarity with other mRNAs.[7][8]Highly selective for Helios degradation over Ikaros and Aiolos at certain concentrations. Some degradation of Eos (IKZF4) is also observed.[4][4][7][8]

Table 1: Comparison of Lentiviral shRNA Knockdown and this compound Treatment for Helios. This table provides a comparative overview of the two methods for targeting Helios, highlighting their distinct mechanisms and characteristics.

Cell TypeCompoundConcentrationTimeResultSource(s)
Jurkat cellsThis compound1 µM18 hoursIncreased IL-2 secretion upon stimulation.[5][5]
Jurkat cellsThis compound0.1-10 µM4 hoursPreferential degradation of Helios over Ikaros.[4][5][4][5]
Human TregsThis compoundNot specifiedNot specifiedPotent degradation of Helios and Eos.[4][4]

Table 2: Quantitative Effects of this compound Treatment on Helios and Downstream Pathways. This table summarizes the observed effects of the Helios degrader this compound in different cell types.

Experimental Protocols

I. Lentiviral shRNA Knockdown of Helios in Human T Cells

This protocol outlines the steps for designing, producing, and transducing human T cells with lentiviral particles carrying an shRNA targeting Helios.

1. shRNA Design and Vector Cloning:

  • Design: Design at least three to five shRNA sequences targeting the human IKZF2 mRNA using a reputable design tool (e.g., Broad Institute's GPP Web Portal).[9] Include a non-targeting scramble shRNA as a negative control.

  • Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each shRNA with appropriate overhangs for cloning into a lentiviral vector (e.g., pLKO.1).[10]

  • Annealing and Ligation: Anneal the complementary oligonucleotides to form a double-stranded DNA insert and ligate it into a digested and purified lentiviral expression vector.[11][12]

  • Transformation and Verification: Transform the ligated vector into competent E. coli, select for positive clones, and verify the correct insertion by Sanger sequencing.[13]

2. Lentivirus Production:

  • Cell Seeding: Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): For higher titers, concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Titration: Determine the viral titer by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the viral supernatant and measuring the percentage of transduced cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

3. Transduction of Human T Cells:

  • T Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation: Activate the T cells for 24-48 hours with anti-CD3/CD28 antibodies or beads in the presence of IL-2 (20 U/mL).[14][15]

  • Transduction:

    • Plate the activated T cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

    • Add the lentiviral supernatant at a desired multiplicity of infection (MOI) (typically ranging from 5 to 20 for primary T cells).

    • Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Centrifuge the plate at 1000 x g for 1-2 hours at 32°C (spinoculation).

    • Incubate the cells at 37°C and 5% CO2.

  • Post-Transduction:

    • After 24 hours, replace the virus-containing media with fresh T cell culture medium containing IL-2.

    • After 72 hours, begin selection with puromycin (0.5-2 µg/mL, titrate for optimal concentration) for cells successfully transduced with the pLKO.1 vector.

    • Expand the transduced T cells for subsequent analysis.

4. Validation of Knockdown:

  • Quantitative PCR (qPCR): Extract RNA from the transduced cells and perform qPCR to quantify the reduction in IKZF2 mRNA levels compared to the non-targeting control.

  • Western Blot: Prepare protein lysates and perform a Western blot to confirm the reduction in Helios protein levels.

  • Flow Cytometry: If a suitable antibody is available, intracellular staining for Helios can be used to assess knockdown at the single-cell level.

II. This compound Treatment of Human T Cells

This protocol describes the in vitro treatment of human T cells with the Helios degrader this compound.

1. Cell Preparation:

  • Isolate and culture primary human T cells or a T cell line (e.g., Jurkat) under standard conditions.

  • For primary T cells, activation with anti-CD3/CD28 and IL-2 may be required depending on the experimental endpoint.

2. This compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).[5] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Cell Treatment:

  • Seed the T cells in a multi-well plate at an appropriate density.

  • Add the diluted this compound-containing medium to the cells. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired duration (e.g., 4, 18, 24 hours) at 37°C and 5% CO2.

4. Analysis of Helios Degradation and Downstream Effects:

  • Western Blot: Harvest the cells, prepare protein lysates, and perform a Western blot to assess the levels of Helios protein. Probing for Ikaros and Aiolos can be included to confirm the selectivity of this compound.

  • Quantitative Proteomics: For a global view of protein changes, perform quantitative mass spectrometry-based proteomics.[4]

  • Flow Cytometry: Analyze changes in cell surface markers or intracellular cytokine production (e.g., IL-2) by flow cytometry.

  • ELISA: Measure the concentration of secreted cytokines (e.g., IL-2) in the cell culture supernatant using an ELISA kit.

Visualizations

Signaling Pathways and Experimental Workflows

Helios_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR STAT5 STAT5 TCR->STAT5 Activation IL2R IL-2R IL2R->STAT5 IL-2 Signaling pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Helios Helios (IKZF2) pSTAT5->Helios Upregulates FoxP3 FoxP3 pSTAT5->FoxP3 Maintains Expression IL2_gene IL-2 Gene Helios->IL2_gene Represses Transcription Helios->FoxP3 Stabilizes FoxP3->IL2_gene Represses Transcription

Caption: Helios Signaling in T Cells.

Lentiviral_shRNA_Workflow cluster_design 1. Design & Cloning cluster_production 2. Virus Production cluster_transduction 3. T Cell Transduction cluster_analysis 4. Analysis design shRNA Design (e.g., GPP Portal) clone Clone into pLKO.1 vector design->clone transfect Transfect HEK293T (shRNA + packaging plasmids) clone->transfect harvest Harvest & Titer Lentivirus transfect->harvest transduce Transduce with Lentivirus (Spinoculation) harvest->transduce activate Activate T Cells (anti-CD3/CD28 + IL-2) activate->transduce select Select with Puromycin transduce->select qPCR qPCR (mRNA) select->qPCR WB Western Blot (Protein) select->WB Flow Flow Cytometry select->Flow

Caption: Lentiviral shRNA Knockdown Workflow.

ALV2_Mechanism Helios Helios Protein Ternary_Complex Helios-ALV2-CRBN Ternary Complex Helios->Ternary_Complex This compound This compound (Molecular Glue) This compound->Ternary_Complex CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Ub_Helios Ubiquitinated Helios Ternary_Complex->Ub_Helios Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Helios Proteasome Proteasome Ub_Helios->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: this compound Mechanism of Action.

Conclusion

Both lentiviral shRNA knockdown and this compound-mediated degradation are powerful tools for studying the function of Helios. The choice between these methods will depend on the specific experimental goals, required duration of the effect, and considerations regarding off-target effects. Lentiviral shRNA offers a stable and long-term solution for gene silencing, while this compound provides a rapid and transient method for protein degradation, which can be particularly useful for dissecting acute cellular responses and for in vivo studies. The protocols and data provided herein should serve as a valuable resource for researchers aiming to modulate Helios activity in their experimental systems.

References

Application Notes and Protocols: CRISPR-Cas9 Knockout of IKZF2 Gene Compared to ALV2-mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Ikaros Zinc Finger 2 (IKZF2) gene, also known as Helios, encodes a critical transcription factor in the Ikaros family.[1][2][3] IKZF2 is a key regulator of immune cell development and function, particularly in maintaining the stability and suppressive activity of regulatory T cells (Tregs).[1][4] Its role in immune homeostasis makes it an attractive therapeutic target for modulating immune responses in autoimmunity and oncology.[1][5]

Two primary methods for interrogating and targeting IKZF2 function are genetic knockout using CRISPR-Cas9 and pharmacological degradation using small molecules like ALV2.

  • CRISPR-Cas9 Knockout: This gene-editing technology allows for the permanent and complete removal of IKZF2 function by introducing targeted mutations into the gene sequence, leading to a non-functional protein or a complete lack of protein expression.[5][6] This approach is invaluable for creating stable cell lines and preclinical models to study the long-term consequences of IKZF2 loss.

  • This compound-mediated Degradation: this compound is a selective "molecular glue" degrader that induces the rapid and transient degradation of the IKZF2 protein.[7] It functions by promoting an interaction between IKZF2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the IKZF2 protein.[8] This pharmacological approach offers acute, dose-dependent control over protein levels, which is more representative of a therapeutic intervention.[7]

This document provides a detailed comparison of these two methodologies, including quantitative data, experimental protocols, and visual workflows to guide researchers in selecting the appropriate strategy for their experimental goals. Comparing the permanent genetic knockout with acute pharmacological degradation is crucial for distinguishing between developmental roles and the effects of acute protein loss, providing a roadmap for developing therapeutic agents.[7]

Mechanisms of Action: CRISPR-Cas9 vs. This compound

The fundamental difference between these two approaches lies in the biological level at which they act. CRISPR-Cas9 permanently modifies the IKZF2 gene at the DNA level, while this compound targets the IKZF2 protein for degradation.

G cluster_0 CRISPR-Cas9 Knockout (Genetic Level) cluster_1 This compound-mediated Degradation (Protein Level) DNA IKZF2 Gene (DNA) mRNA IKZF2 mRNA DNA->mRNA Transcription label_ko Permanent Gene Disruption (No Protein Produced) Protein IKZF2 Protein mRNA->Protein Translation Function Cellular Function Protein->Function Cas9 sgRNA/Cas9 Complex Cas9->DNA Induces Double-Strand Break DNA2 IKZF2 Gene (DNA) mRNA2 IKZF2 mRNA DNA2->mRNA2 Transcription Protein2 IKZF2 Protein mRNA2->Protein2 Translation Function2 Cellular Function Protein2->Function2 Suppressive Activity Proteasome Proteasome Protein2->Proteasome Degradation This compound This compound This compound->Protein2 Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits label_deg Transient Protein Removal T_Cell_Signaling cluster_cell Regulatory T-Cell (Treg) cluster_intervention Intervention TCR TCR Activation NFAT NFAT / AP-1 TCR->NFAT Signal 1 IL2_Gene IL2 Gene Locus NFAT->IL2_Gene Promotes Transcription IL2_Protein IL-2 Secretion IL2_Gene->IL2_Protein Expression IL2R IL-2 Receptor IL2_Protein->IL2R Autocrine/Paracrine Signaling STAT5 STAT5 IL2R->STAT5 Activation FoxP3 FoxP3 STAT5->FoxP3 Maintains Expression Repressive_Complex IKZF2/FoxP3 Complex FoxP3->Repressive_Complex IKZF2 IKZF2 (Helios) IKZF2->Repressive_Complex Repressive_Complex->IL2_Gene Represses Transcription CRISPR CRISPR KO of IKZF2 CRISPR->IKZF2 Prevents Synthesis This compound This compound Degradation of IKZF2 This compound->IKZF2 Induces Degradation Workflow cluster_crispr CRISPR-Cas9 Knockout Arm cluster_this compound This compound Degrader Arm cluster_analysis Comparative Analysis start Start: Human Primary T-Cells or Jurkat Cell Line sgRNA 1. Design & Clone IKZF2-specific sgRNA start->sgRNA Culture 1. Culture Wild-Type T-Cells start->Culture Lenti 2. Lentiviral Packaging sgRNA->Lenti Transduce 3. Transduce T-Cells Lenti->Transduce Select 4. Select & Expand Knockout Clones Transduce->Select WB Western Blot (Confirm IKZF2 loss) Select->WB Analyze KO Cells Treat 2. Treat with this compound (Dose-Response & Time-Course) Culture->Treat Treat->WB Analyze Treated Cells FACS Flow Cytometry (Cytokine Profile: IL-2, IFNγ) WB->FACS Suppress Treg Suppression Assay FACS->Suppress RNAseq RNA-Seq (Transcriptomic Changes) Suppress->RNAseq

References

Application Notes and Protocols: ALV2 for Inducing T Cell Activation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A search for a specific molecule abbreviated as "ALV2" for inducing T cell activation in vitro did not yield specific results. The information available primarily pertains to general methods of T cell activation and a molecule with a similar name, ALG-2, which is involved in T cell apoptosis.

This document, therefore, provides a comprehensive guide based on established principles of in vitro T cell activation, which can be adapted once the specific nature of "this compound" is clarified. The protocols and pathways described below are standard methods used in immunology research and drug development to activate T cells for various downstream applications.

Introduction to T Cell Activation

T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2][3] A co-stimulatory signal, most commonly through the interaction of CD28 on the T cell with B7 molecules on the APC, is also required for full activation, proliferation, and differentiation into effector T cells.[2][3][4] In vitro, this process can be mimicked using polyclonal stimuli such as anti-CD3 and anti-CD28 antibodies.[3][5][6] Activated T cells undergo clonal expansion, upregulate activation markers like CD25 and CD69, and secrete cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[5][7]

Key Signaling Pathways in T Cell Activation

Upon TCR and CD28 engagement, a cascade of intracellular signaling events is triggered. This leads to the activation of transcription factors that drive the expression of genes essential for T cell effector functions.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K APC APC (Antigen Presenting Cell) APC->TCR Signal 1 (Antigen) APC->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-MAPK Pathway LAT->Ras SLP76->PLCg1 PKC PKCθ PLCg1->PKC CaN Calcineurin PLCg1->CaN ↑ Ca2+ Akt Akt PI3K->Akt NFkB NF-κB PKC->NFkB NFAT NFAT CaN->NFAT AP1 AP-1 Ras->AP1 Akt->NFkB Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified T cell activation signaling cascade.

Experimental Protocols for in vitro T Cell Activation

The following are standard protocols to assess T cell activation. These can be adapted for testing the effects of a novel compound like "this compound".

Protocol 1: T Cell Proliferation Assay

This protocol measures the proliferation of T cells following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well flat-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For purified T cells, use a T cell isolation kit.

  • Dye Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in serum-free medium and add the cell proliferation dye at the recommended concentration. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes. Wash the cells twice with complete medium.

  • Plate Coating (for plate-bound anti-CD3): Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS. Add 50 µL to the wells of a 96-well plate and incubate for at least 2 hours at 37°C or overnight at 4°C.[8] Before use, wash the wells twice with sterile PBS to remove unbound antibody.[8]

  • Cell Seeding: Resuspend the labeled cells in complete medium and seed 1-2 x 10^5 cells per well into the 96-well plate.

  • Stimulation:

    • For plate-bound stimulation, add cells to the anti-CD3 coated wells. Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.[8]

    • For soluble stimulation, add a cocktail of anti-CD3 and anti-CD28 antibodies to the cells.

    • Include an unstimulated control (cells only) and a positive control (e.g., PHA or Concanavalin A).

    • Add "this compound" at various concentrations to test its effect.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[8]

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T cell markers (e.g., CD4, CD8) and viability dye. Acquire events on a flow cytometer and analyze the proliferation based on the dilution of the proliferation dye.

Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate PBMCs or T Cells Label Label with Proliferation Dye Isolate->Label Seed Seed Cells Label->Seed Plate Coat Plate with anti-CD3 (optional) Plate->Seed Stimulate Add Stimuli (anti-CD3/CD28 +/- this compound) Seed->Stimulate Incubate Incubate 3-5 Days Stimulate->Incubate Stain Stain for Surface Markers & Viability Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Dye Dilution Acquire->Analyze

Caption: Experimental workflow for T cell proliferation assay.

Protocol 2: Cytokine Production Assay (ELISA or CBA)

This protocol measures the secretion of cytokines by activated T cells.

Materials:

  • Activated T cell culture supernatants (from Protocol 1)

  • ELISA kit or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Plate reader (for ELISA) or flow cytometer (for CBA)

Procedure:

  • Supernatant Collection: After 24-72 hours of T cell stimulation (as in Protocol 1), centrifuge the 96-well plate and carefully collect the culture supernatants.

  • Cytokine Measurement:

    • ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves adding supernatants to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate.

    • CBA: Follow the manufacturer's protocol. This involves incubating the supernatants with a mixture of beads coated with capture antibodies for different cytokines, followed by the addition of a fluorescent detection reagent.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve.

Protocol 3: Upregulation of Activation Markers

This protocol assesses the expression of cell surface markers that are upregulated upon T cell activation.

Materials:

  • Activated T cells (from Protocol 1)

  • Fluorochrome-conjugated antibodies against activation markers (e.g., CD25, CD69) and T cell lineage markers (CD4, CD8)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Activate T cells for 24-48 hours as described in Protocol 1.

  • Cell Staining: Harvest the cells and wash them with FACS buffer (PBS with 1-2% FBS). Resuspend the cells in FACS buffer and add the antibody cocktail. Incubate for 20-30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire events on a flow cytometer. Analyze the percentage and mean fluorescence intensity (MFI) of cells expressing the activation markers within the CD4+ and CD8+ T cell gates.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between different conditions (e.g., unstimulated, stimulated, stimulated + this compound at different concentrations).

Table 1: Effect of this compound on T Cell Proliferation

Treatment Condition% Proliferated CD4+ T Cells (Mean ± SD)% Proliferated CD8+ T Cells (Mean ± SD)
Unstimulated
anti-CD3/CD28
anti-CD3/CD28 + this compound (Conc. 1)
anti-CD3/CD28 + this compound (Conc. 2)
anti-CD3/CD28 + this compound (Conc. 3)

Table 2: Effect of this compound on Cytokine Production

Treatment ConditionIL-2 (pg/mL) (Mean ± SD)IFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Unstimulated
anti-CD3/CD28
anti-CD3/CD28 + this compound (Conc. 1)
anti-CD3/CD28 + this compound (Conc. 2)
anti-CD3/CD28 + this compound (Conc. 3)

Table 3: Effect of this compound on Activation Marker Expression

Treatment Condition% CD25+ in CD4+ T Cells (Mean ± SD)% CD69+ in CD8+ T Cells (Mean ± SD)
Unstimulated
anti-CD3/CD28
anti-CD3/CD28 + this compound (Conc. 1)
anti-CD3/CD28 + this compound (Conc. 2)
anti-CD3/CD28 + this compound (Conc. 3)

Note on ALG-2: The search results identified a molecule named ALG-2 (apoptosis-linked gene 2), a calcium-binding protein.[9] Studies have shown that ALG-2 is involved in coupling T cell activation and apoptosis by regulating proteasome activity and influencing the stability of the anti-apoptotic protein MCL1.[9] This suggests that while related to T cell activation, its primary described role is in the subsequent contraction phase of the immune response. If "this compound" is a related molecule, its function may be nuanced and require specific assays to elucidate its mechanism of action.

Disclaimer: These protocols are intended as a general guide. Optimization of cell numbers, antibody concentrations, and incubation times may be necessary for specific experimental systems. Please provide further details on "this compound" for more targeted and accurate application notes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ALV2 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with ALV2 in cell culture media. The following sections are designed in a question-and-answer format to directly address common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in cell culture media a potential issue?

This compound is identified as a mutant-specific molecular glue degrader that targets proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1] Like many proteins or complex small molecules used in research, this compound's biophysical properties, such as hydrophobicity, can make it prone to insolubility or aggregation in the aqueous, salt- and protein-rich environment of cell culture media.[2][3] Insoluble this compound will not be biologically active and can form precipitates that are toxic to cells, compromising experimental results.[4][5]

Q2: I observed a precipitate in my culture flask after adding this compound. What are the common causes?

Precipitation in cell culture after adding a new compound can stem from several factors:

  • High Final Concentration: The concentration of this compound may have exceeded its solubility limit in the final culture medium.[3][6]

  • Temperature Shifts: Moving this compound from cold storage (e.g., 4°C or -80°C) directly into a 37°C incubator can cause proteins to denature and precipitate.[7] Repeated freeze-thaw cycles can also damage the compound and lead to aggregation.[6]

  • pH Shock: The pH of your stock solution and the final cell culture medium may be significantly different. Proteins are least soluble at their isoelectric point (pI), and a rapid pH shift can cause them to crash out of solution.[6][8][9]

  • Improper Dilution: Adding a concentrated stock (especially if dissolved in an organic solvent like DMSO) directly into the full volume of aqueous media can cause localized high concentrations, leading to immediate precipitation.[3][10]

  • Interaction with Media Components: Salts, amino acids, and proteins (especially in serum) within the media can interact with this compound, reducing its solubility.[3]

Q3: How does the pH of the cell culture medium affect this compound solubility?

The solubility of a protein is at its minimum at its isoelectric point (pI), which is the pH at which the protein has a net charge of zero.[6][8] At this point, electrostatic repulsion between molecules is minimal, making aggregation more likely. By adjusting the pH of the buffer or medium to be either above or below the pI, the protein molecules will carry a net negative or positive charge, respectively. This increases electrostatic repulsion between molecules, which in turn enhances solubility.[8][11][12] Most cell culture media are buffered around a physiological pH of 7.2-7.4, which may be close to the pI of this compound, potentially causing solubility issues.[13]

Q4: Can storage and handling procedures contribute to this compound precipitation?

Absolutely. Improper storage and handling are common sources of protein aggregation and precipitation.

  • Storage Temperature: For long-term stability, purified proteins are often best stored at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[6] Storage at 4°C can make some proteins unstable over time.[6]

  • Freeze-Thaw Cycles: Each cycle of freezing and thawing can induce stress on the protein structure, leading to denaturation and aggregation. It is recommended to aliquot the this compound stock solution into single-use volumes to minimize these cycles.

  • Stock Solution Concentration: Maintaining a high but stable concentration in an optimized storage buffer is crucial. Attempting to store this compound at a low concentration in a suboptimal buffer can lead to instability and loss of material.[6]

Q5: What is the correct way to dissolve and dilute a concentrated this compound stock to prevent it from precipitating?

The dilution method is critical, especially when the stock solvent (like DMSO) is different from the final aqueous medium.

  • Bring Solutions to Temperature: Allow both the this compound stock and the cell culture medium to reach the appropriate temperature before mixing (e.g., room temperature or 4°C). Avoid adding a frozen stock directly to warm media.

  • Use an Intermediate Dilution Step: Instead of adding the stock directly to the final large volume of media, first perform an intermediate dilution in a smaller volume of serum-containing media or buffer.[3] Serum proteins like albumin can sometimes help stabilize the compound.[3]

  • Add Dropwise While Agitating: Add the concentrated this compound stock solution slowly (drop-by-drop) to the dilution buffer or final media while gently swirling or stirring the container.[10] This prevents localized high concentrations and allows the molecules to disperse evenly.

Q6: Are there any additives or excipients that can be used to improve the solubility of this compound in my experiments?

Yes, various additives can be included in the buffer or media to enhance protein solubility and stability, provided they are not cytotoxic at the required concentration.

  • Glycerol: Often used at 5-20%, glycerol is a cryoprotectant and stabilizing agent that can prevent aggregation.[5][6]

  • Amino Acids: Adding a mixture of L-arginine and L-glutamate (e.g., at 50-100 mM) can increase protein solubility by binding to charged and hydrophobic regions, thereby preventing intermolecular aggregation.[6]

  • Non-denaturing Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%) or zwitterionic detergents (e.g., CHAPS) can help solubilize hydrophobic proteins without denaturing them.[6][14]

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[6]

Troubleshooting Guides & Data

Guide 1: Initial Troubleshooting Workflow

If you observe precipitation, follow this workflow to diagnose and solve the issue.

G start Precipitate Observed in Cell Culture Medium check_stock 1. Inspect Stock Solution Is the stock clear? start->check_stock stock_bad Precipitate in Stock. Prepare fresh stock solution. See Protocol 1. check_stock->stock_bad No check_stock->stock_ok Yes stock_bad->start check_protocol 2. Review Dilution Protocol Was it added slowly to agitating media? protocol_bad Improper Dilution. Follow optimized dilution. See Protocol 3. check_protocol->protocol_bad No check_protocol->protocol_ok Yes protocol_bad->start check_conc 3. Check Final Concentration Is it too high? conc_high Concentration Exceeds Solubility. Lower the final concentration and repeat. check_conc->conc_high Yes check_conc->conc_ok No conc_high->start optimize_media 4. Optimize Media Conditions (pH, Additives) end_solution SOLVED: This compound is Soluble optimize_media->end_solution

Caption: Troubleshooting decision tree for this compound insolubility.
Quantitative Data Summary

The following tables present hypothetical data to illustrate how different factors can influence protein solubility. Researchers should perform similar optimization experiments to determine the ideal conditions for this compound.

Table 1: Effect of pH on this compound Solubility (Assumes a hypothetical Isoelectric Point (pI) of 7.0 for this compound)

Buffer pHNet Protein ChargeObserved Solubility (%)Visual Observation
5.5Strongly Positive95%Clear Solution
6.5Slightly Positive40%Hazy Solution
7.0 (pI)Neutral<10%Heavy Precipitate
7.5Slightly Negative55%Hazy Solution
8.5Strongly Negative98%Clear Solution

Table 2: Effect of Common Additives on this compound Solubility at pH 7.4

AdditiveConcentrationObserved Solubility (%)Visual Observation
None (Control)-35%Hazy with Precipitate
L-Arginine50 mM85%Mostly Clear
Glycerol10% (v/v)75%Slightly Hazy
Tween-200.05% (v/v)92%Clear Solution

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Objective: To prepare a clear, concentrated stock solution of this compound in an appropriate solvent.

  • Materials: Lyophilized this compound, sterile DMSO, sterile microcentrifuge tubes.

  • Methodology:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the required volume of DMSO to achieve a high concentration (e.g., 10-50 mM). The choice of solvent should be based on the manufacturer's data sheet; DMSO is common for hydrophobic compounds.[3]

    • Gently vortex or sonicate in a water bath for 5-10 minutes until the this compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C until use.

Protocol 2: Screening for Optimal pH to Maximize this compound Solubility
  • Objective: To determine the optimal pH for this compound solubility in a simple buffer system.

  • Materials: this compound stock solution, a series of sterile buffers (e.g., Phosphate or Tris buffers) adjusted to various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5), spectrophotometer.

  • Methodology:

    • Dilute the this compound stock solution to a consistent final concentration in each of the different pH buffers. Use the dropwise addition method described in the FAQs.

    • Incubate the solutions at room temperature for 30 minutes to allow them to equilibrate.

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble material.

    • Carefully remove the supernatant from each tube.

    • Measure the protein concentration of the supernatant using a spectrophotometer (e.g., A280) or a protein assay (e.g., BCA).

    • The pH buffer that yields the highest protein concentration in the supernatant is the optimal pH for solubility.

Protocol 3: Optimized Step-wise Dilution for Cell Culture Dosing
  • Objective: To dilute the this compound stock into cell culture medium while minimizing the risk of precipitation.

  • Materials: this compound stock solution, cell culture medium (with serum, if used), sterile tubes.

  • Methodology:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Warm the required volume of cell culture medium to 37°C.

    • In a separate sterile tube, prepare an intermediate dilution. Add a small volume of the 37°C medium (e.g., 500 µL).

    • While gently vortexing or swirling the tube of medium, add the required volume of this compound stock solution drop-by-drop.[10]

    • Visually inspect this intermediate solution to ensure it remains clear.

    • Add this intermediate solution to the final, larger volume of cell culture medium that will be added to the cells. Again, add it slowly while gently agitating the final medium.

    • Mix thoroughly but gently before adding to your cell culture flask.

This compound Mechanism of Action

Understanding the mechanism of this compound can be useful for experimental design. As a molecular glue, this compound induces a new protein-protein interaction, bringing its target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

Caption: this compound-mediated targeted protein degradation pathway.

References

Technical Support Center: Optimizing ALV2 Concentration for Maximal Helios Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of ALV2 for the targeted degradation of the transcription factor Helios (IKZF2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Helios degradation?

A1: this compound is a potent and selective molecular glue degrader. It functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), creating a novel protein surface that recruits the transcription factor Helios (IKZF2).[1] This induced proximity leads to the ubiquitination of Helios and its subsequent degradation by the proteasome. This process is dependent on both CRBN and a functional proteasome.[2]

Q2: What is the reported selectivity profile of this compound?

A2: this compound exhibits preferential degradation of Helios (IKZF2) and its homolog Eos (IKZF4).[2] It shows significantly less activity against other Ikaros family members like Ikaros (IKZF1) and Aiolos (IKZF3), and it does not destabilize GSPT1, a common neo-substrate of other CRBN modulators like lenalidomide.[2] However, selectivity can be cell-type dependent.[2]

Q3: What is a typical effective concentration range for this compound?

A3: In Jurkat cells, this compound has been shown to preferentially promote Helios degradation in a concentration range of 0.1-10 µM.[1] For functional assays, such as inducing IL-2 secretion in Jurkat cells, a concentration of 1 µM has been used.[1] Optimization for your specific cell line and experimental conditions is recommended.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Once in solution (e.g., dissolved in DMSO), it is best to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or no Helios degradation 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.1. Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. A typical starting range is 0.1 to 10 µM.[1]
2. Insufficient incubation time: The treatment duration may not be long enough to observe maximal degradation.2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time. A 4-hour treatment has been shown to be effective in Jurkat cells.[2]
3. Low CRBN expression: The cell line may have low endogenous levels of Cereblon (CRBN), which is essential for this compound activity.3. Verify CRBN expression levels in your cell line by Western blot or qPCR. Consider using a cell line known to have robust CRBN expression.
4. Proteasome inhibition: The proteasome may be inhibited by other compounds in the media or the cells may have inherent resistance.4. Ensure no proteasome inhibitors are present. As a control, co-treatment with a known proteasome inhibitor like carfilzomib should rescue Helios from degradation.[2]
5. Poor compound stability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.5. Prepare fresh this compound stock solutions and aliquot for single use. Store at -20°C or -80°C as recommended.[1]
Degradation of Ikaros (IKZF1) observed 1. High this compound concentration: While this compound is selective, very high concentrations might lead to off-target degradation of Ikaros.1. Lower the concentration of this compound to the minimal effective dose for Helios degradation determined in your dose-response experiment.
2. Cell-type specific effects: The selectivity of molecular glues can vary between different cell types.[2]2. If selectivity is critical, consider using a different cell line or confirm the observation is reproducible. Proteome-wide analysis can provide a comprehensive view of selectivity in your specific model.[2]
High background in Western blot for Helios 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.1. Optimize antibody concentrations and blocking conditions. Ensure the use of a validated antibody for Helios. Including a negative control (e.g., secondary antibody only) is recommended.[3]
2. Insufficient washing: Inadequate washing steps can lead to high background.2. Increase the number and duration of wash steps after primary and secondary antibody incubations.
3. Contamination of samples: Endogenous immunoglobulins in tissue lysates can cause background signals.3. For tissue lysates, consider using methods to reduce high background from endogenous immunoglobulins.[3]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
This compound CRBN Binding IC₅₀ 0.57 µMTR-FRET assay[1]
Effective Concentration for Helios Degradation 0.1 - 10 µMJurkat cells[1]
Effective Concentration for IL-2 Secretion 1 µM (18h pretreatment)Stimulated Jurkat cells[1]
In Vivo Efficacy 100 mg/kg (i.p. twice daily for 7 days)CrbnI391V/I391V mice[1]
Compound IKZF2 (Helios) DC₅₀ IKZF2 (Helios) Dₘₐₓ IKZF1 (Ikaros) DC₅₀ IKZF1 (Ikaros) Dₘₐₓ Cell Line Treatment Time Reference
This compound ~100 nM>90%>10 µM~20%IKZF2-EGFP Reporter Cells5 hours[4]
ALV1 ~30 nM>90%~30 nM>90%IKZF1/2-EGFP Reporter Cells5 hours[4]

Experimental Protocols

Protocol 1: this compound Treatment of Jurkat Cells for Helios Degradation
  • Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 0.01 to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours).[2]

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis: Proceed with Western blot analysis to assess Helios protein levels.

Protocol 2: Western Blotting for Helios Detection
  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Helios diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Helios band intensity to a suitable loading control (e.g., β-actin or GAPDH).

Visualizations

ALV2_Mechanism cluster_0 This compound-Mediated Helios Degradation This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex CRBN CRBN E3_Ligase CRL4 E3 Ligase CRBN->E3_Ligase CRBN->Ternary_Complex Helios Helios (IKZF2) Helios->Ternary_Complex Ub_Helios Ubiquitinated Helios Ternary_Complex->Ub_Helios Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Helios Proteasome Proteasome Ub_Helios->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced Helios degradation.

Experimental_Workflow cluster_1 Experimental Workflow for Assessing Helios Degradation start Start: Jurkat Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot for Helios and Loading Control lysis->western_blot analysis Densitometry and Data Analysis western_blot->analysis end End: Determine Optimal Conditions analysis->end Troubleshooting_Logic cluster_2 Troubleshooting Incomplete Helios Degradation start Problem: Incomplete Helios Degradation check_conc Optimize this compound Concentration? start->check_conc check_time Optimize Incubation Time? check_conc->check_time No solution Solution: Adjust experimental parameters check_conc->solution Yes check_crbn Check CRBN Expression? check_time->check_crbn No check_time->solution Yes check_proteasome Verify Proteasome Activity? check_crbn->check_proteasome No check_crbn->solution Yes check_proteasome->solution Yes

References

Off-target effects of ALV2 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALV2, a potent molecular glue degrader. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of this compound, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a phenyl glutarimide-based molecular glue degrader. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to specific protein targets, leading to their ubiquitination and subsequent degradation by the proteasome. The primary target of this compound is the zinc-finger transcription factor Helios (IKZF2), which plays a critical role in the function of regulatory T (Treg) cells.[1]

Q2: I'm observing phenotypes that are not consistent with the known function of Helios (IKZF2). Could this be due to off-target effects of this compound?

A2: Yes, it is possible. While this compound is highly selective for Helios, it is known to degrade other proteins, which could lead to unexpected phenotypes, especially at higher concentrations. Known off-targets include other Ikaros family members (IKZF1 and IKZF3) and other zinc-finger proteins such as ZNF692 and ZNF653.[1] A potential novel off-target, ZNF324, has also been identified.[1] Effects on these proteins could contribute to your experimental observations.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is crucial to perform a dose-response experiment in your specific cell line or system to determine the optimal concentration of this compound. This will help you identify the lowest concentration that provides potent degradation of Helios (IKZF2) while minimizing the degradation of known off-targets. We recommend starting with a concentration range and assessing the degradation of both the intended target and known off-targets via quantitative proteomics or western blotting.

Q4: How can I confirm if the effects I'm seeing are due to off-targets?

A4: To confirm off-target effects, we recommend the following approaches:

  • Proteomics Analysis: Perform unbiased, quantitative mass spectrometry-based proteomics to globally assess protein level changes in your experimental system after treatment with this compound at various concentrations.[1]

  • Rescue Experiments: If you suspect a specific off-target is responsible for the phenotype, you can attempt a rescue experiment by overexpressing an this compound-resistant mutant of that off-target protein.

  • Use of Analogs: Compare the phenotype induced by this compound with that of a structurally related but less selective analog, such as ALV1, which shows broader degradation of Ikaros family members.[1]

Q5: Does this compound induce the degradation of GSPT1?

A5: No, this compound does not induce the degradation of G1 to S phase transition protein 1 (GSPT1), which is a known target of other immunomodulatory imide drugs (IMiDs).[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in immune cell populations other than Tregs. Degradation of off-target proteins IKZF1 (Ikaros) and IKZF3 (Aiolos), which are crucial for the development and function of other lymphoid lineages.1. Perform a dose-titration of this compound to find a concentration that is selective for IKZF2. 2. Use flow cytometry to profile different immune cell populations. 3. Confirm degradation of IKZF1 and IKZF3 via western blot.
High degree of cellular toxicity or apoptosis. This may be due to high concentrations of this compound leading to widespread protein degradation or the degradation of an essential off-target protein. The "hook effect," where the formation of binary complexes dominates at high concentrations, can also reduce efficacy and contribute to toxicity.[3]1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations. 3. Ensure that the degradation of the target protein is not, in itself, lethal to the cells.
Inconsistent degradation of Helios (IKZF2). This could be due to issues with the compound's stability, cell permeability, or the cellular machinery required for degradation.1. Ensure proper storage and handling of the this compound compound. 2. Verify the expression of CRBN in your cell line, as it is essential for this compound's mechanism of action.[1] 3. Include a proteasome inhibitor (e.g., carfilzomib or MG132) as a negative control to confirm that degradation is proteasome-dependent.[1]

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound based on proteomic analysis in Jurkat cells treated for 4 hours.

Protein Class Degradation Status with this compound Comment
Helios (IKZF2) On-Target Potent DegradationPrimary target of this compound.[1]
Ikaros (IKZF1) Off-TargetSignificant DegradationMember of the Ikaros family of transcription factors.[2]
Aiolos (IKZF3) Off-TargetSignificant DegradationMember of the Ikaros family of transcription factors.[2]
ZNF692 Off-TargetPotent DegradationCommon imide degradation target.[1]
ZNF653 Off-TargetPotent DegradationCommon imide degradation target.[1]
ZNF324 Potential Off-TargetDegradation ObservedIdentified as a potential novel target of this compound.[1]
GSPT1 Non-TargetNo DegradationA known target of other molecular glues, but not this compound.[2]

Experimental Protocols

Protocol 1: Multiplexed Mass Spectrometry-Based Proteomic Analysis for Selectivity Profiling

This protocol provides a general workflow to assess the global selectivity of this compound.

  • Cell Culture and Treatment: Culture Jurkat cells (or the cell line of interest) to the desired density. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., trypsin).

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly downregulated upon this compound treatment.

Visualizations

ALV2_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor This compound->CRBN binds Target Target Protein (e.g., Helios/IKZF2) This compound->Target binds Proteasome Proteasome Target->Proteasome Targeting Ub Ubiquitin Ub->Target Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response with this compound start->dose_response proteomics Global Proteomics (LC-MS/MS) at High and Low Concentrations dose_response->proteomics data_analysis Identify Downregulated Proteins (Potential Off-Targets) proteomics->data_analysis validation Validate Off-Targets (e.g., Western Blot, Rescue Experiment) data_analysis->validation conclusion Correlate Off-Target Degradation with Observed Phenotype validation->conclusion

References

Technical Support Center: Minimizing Lentiviral Vector Toxicity in Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lentiviral vector (LV) toxicity during the transduction of primary T cells. While the query specified "ALV2," this term does not correspond to a standard nomenclature for lentiviral vectors. It is possible this was a typographical error and "LV" was intended. This guide therefore focuses on general strategies for mitigating toxicity associated with lentiviral vectors commonly used in T cell engineering.

Troubleshooting Guide

This guide addresses common issues encountered during the lentiviral transduction of primary T cells that can lead to toxicity and poor cell viability.

Issue 1: High Cell Death Post-Transduction

Possible Causes:

  • High Multiplicity of Infection (MOI): An excessive number of viral particles per cell can induce cellular stress and apoptosis.[1]

  • Suboptimal Viral Vector Quality: The presence of impurities, such as cell debris or endotoxins from the virus production process, can be toxic to primary T cells.[2]

  • Prolonged Exposure to Transduction Reagents: Reagents like Polybrene, used to enhance transduction efficiency, can be toxic at high concentrations or with extended exposure.[1][3]

  • Inherent Toxicity of the Transgene: The protein being expressed by the lentiviral vector may itself be toxic to T cells.[1]

Troubleshooting Steps:

  • Optimize MOI: Perform a dose-response experiment to determine the lowest MOI that provides acceptable transduction efficiency while maintaining high cell viability.[1]

  • Use High-Quality Viral Preparations: Ensure the lentiviral vector preparation is purified to remove contaminants. This can be achieved through methods like ultracentrifugation or chromatography.[2]

  • Titrate Transduction Enhancers: If using enhancers like Polybrene, test a range of concentrations to find the optimal balance between efficiency and toxicity.[1][3] Consider using newer, less toxic enhancers if available.[2]

  • Limit Exposure Time: Reduce the duration of T cell exposure to the viral vector and transduction reagents. A shorter incubation time may be sufficient for efficient transduction while minimizing toxicity.[1]

  • Change Medium Post-Transduction: After the transduction period (e.g., 12-24 hours), replace the virus-containing medium with fresh culture medium to remove residual viral particles and transduction reagents.[3]

  • Evaluate Transgene Toxicity: If toxicity persists even at low MOIs with high-quality virus, consider whether the transgene product itself might be inducing apoptosis. This can be tested by transducing cells with a control vector expressing a non-toxic reporter gene like GFP.

Issue 2: Low Transduction Efficiency Without Obvious Toxicity

Possible Causes:

  • Suboptimal T Cell Activation: Primary T cells are most receptive to lentiviral transduction when they are actively dividing. Insufficient activation can lead to poor transduction efficiency.[4]

  • Low Viral Titer: The concentration of infectious viral particles in the preparation may be too low.

  • Inefficient Cell-Virus Contact: Inadequate mixing of cells and viral particles can limit transduction.

Troubleshooting Steps:

  • Confirm T Cell Activation: Ensure T cells are properly activated prior to transduction, typically for 12-24 hours with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.[4]

  • Accurately Titer the Virus: Determine the functional titer of the lentiviral stock (infectious units per ml) to accurately calculate the required volume for the desired MOI.[5]

  • Employ Spinoculation: Centrifuging the cells and virus together at a low speed (e.g., 800-1000 x g) for 1-2 hours can significantly improve transduction efficiency by enhancing contact between the viral particles and the T cells.[3][6]

  • Concentrate the Viral Stock: If the viral titer is low, consider concentrating the viral supernatant.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal MOI for transducing primary T cells?

A1: The optimal Multiplicity of Infection (MOI) for primary T cells is highly dependent on the specific cell donor, the quality of the viral preparation, and the desired balance between transduction efficiency and cell viability. It is crucial to perform a titration experiment for each new viral preparation and cell type. A good starting range for primary T cells is typically between an MOI of 5 and 50.[7] The goal is to find the lowest MOI that yields a sufficient percentage of transduced cells while minimizing toxicity.[1]

Q2: How can I reduce Polybrene toxicity?

A2: Polybrene is a cationic polymer that enhances transduction by neutralizing the charge repulsion between the virus and the cell membrane. However, it can be toxic to cells.[3] To minimize its toxicity:

  • Use the Lowest Effective Concentration: Test a range of concentrations, typically between 2 and 8 µg/mL, to identify the lowest concentration that provides adequate transduction efficiency.[3]

  • Limit Exposure Time: Do not expose the cells to Polybrene for longer than necessary. Typically, the transduction medium containing Polybrene is replaced with fresh medium after 12-24 hours.[3]

  • Consider Alternatives: Newer transduction-enhancing reagents are available that may be less toxic than Polybrene.[2]

Q3: When is the best time to transduce primary T cells after activation?

A3: The optimal time for transduction is typically 12 to 24 hours post-activation.[4] At this point, the T cells have entered the cell cycle and are more receptive to lentiviral entry and integration, leading to higher transduction efficiency.[4]

Q4: What are the key parameters for spinoculation?

A4: Spinoculation is a technique that enhances transduction efficiency by centrifuging the cells with the viral supernatant. Key parameters to optimize include:

  • Centrifugation Speed: Typically between 800 and 1000 x g.[3] Some studies have shown that higher speeds (up to 2000 x g) can further increase efficiency.[6]

  • Duration: Usually 1 to 2 hours.[3]

  • Temperature: 32°C is often recommended during spinoculation.[3]

Q5: How can the quality of the lentiviral vector preparation impact toxicity?

A5: The quality of the lentiviral vector preparation is critical. Contaminants from the producer cell line (e.g., HEK293T cells), such as cellular debris and endotoxins, can induce an inflammatory response and toxicity in primary T cells.[2] It is important to use purification methods, such as filtering the viral supernatant and, for higher purity, ultracentrifugation or chromatography, to remove these contaminants.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Primary T Cell Transduction Optimization

ParameterRecommended Starting RangeKey Considerations
MOI 5 - 50Titrate to find the optimal balance between efficiency and viability.[1][7]
Polybrene Concentration 2 - 8 µg/mLUse the lowest effective concentration to minimize toxicity.[3]
Spinoculation Speed 800 - 2000 x gHigher speeds may increase efficiency but should be tested for impact on viability.[3][6]
Spinoculation Duration 1 - 2 hoursLonger durations may not significantly improve efficiency and could increase stress.[3]
Transduction Incubation 12 - 24 hoursChange medium after this period to remove virus and enhancers.[3][4]

Experimental Protocols

Protocol 1: Primary T Cell Isolation and Activation

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T Cells: Purify T cells from the PBMC population using a negative selection magnetic bead-based kit to obtain untouched T cells.

  • Activate T Cells: Resuspend the purified T cells in a suitable T cell culture medium supplemented with cytokines such as IL-2. Activate the cells by adding anti-CD3 and anti-CD28 antibodies, either soluble or bead-bound, at the recommended concentration.[3]

  • Incubate: Culture the cells at 37°C and 5% CO2 for 12-24 hours before transduction.[4]

Protocol 2: Lentiviral Transduction of Primary T Cells with Spinoculation

  • Prepare Cells: After the 12-24 hour activation period, count the T cells and resuspend them in fresh T cell medium.

  • Prepare Transduction Mix: In a centrifuge-compatible plate or tube, combine the activated T cells, the desired volume of lentiviral vector to achieve the target MOI, and the optimized concentration of Polybrene.

  • Spinoculation: Centrifuge the plate/tube at 800-1000 x g for 1-2 hours at 32°C.[3]

  • Incubate: After centrifugation, transfer the plate to a 37°C, 5% CO2 incubator for 12-24 hours.

  • Post-Transduction Medium Change: After the incubation period, gently pellet the cells by centrifugation and replace the virus-containing medium with fresh T cell culture medium supplemented with cytokines.[3]

  • Culture and Expansion: Continue to culture the transduced T cells, monitoring their viability and expansion. If the lentiviral vector contains a selectable marker, the appropriate selection agent can be added after 48-72 hours.[3]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_transduction Transduction cluster_post_transduction Post-Transduction T_Cell_Isolation T Cell Isolation T_Cell_Activation T Cell Activation (anti-CD3/CD28 + IL-2) T_Cell_Isolation->T_Cell_Activation Prepare_Transduction_Mix Prepare Transduction Mix (Cells + Virus + Polybrene) T_Cell_Activation->Prepare_Transduction_Mix Spinoculation Spinoculation (e.g., 1000g, 1.5h, 32°C) Prepare_Transduction_Mix->Spinoculation Incubation Incubation (12-24h, 37°C) Spinoculation->Incubation Medium_Change Medium Change Incubation->Medium_Change Culture_Expansion Culture & Expansion Medium_Change->Culture_Expansion Analysis Analysis (Viability, Transduction Efficiency) Culture_Expansion->Analysis

Caption: Workflow for Lentiviral Transduction of Primary T Cells.

Toxicity_Troubleshooting High_Toxicity High Cell Toxicity? Optimize_MOI Optimize MOI High_Toxicity->Optimize_MOI Yes Successful_Transduction Successful Transduction High_Toxicity->Successful_Transduction No Improve_Virus_Quality Improve Virus Quality Optimize_MOI->Improve_Virus_Quality Reduce_Enhancer Reduce Enhancer Concentration/Time Improve_Virus_Quality->Reduce_Enhancer Check_Transgene Check Transgene Toxicity Reduce_Enhancer->Check_Transgene Check_Transgene->Successful_Transduction

Caption: Troubleshooting Logic for High Toxicity in T Cell Transduction.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway (e.g., AICD) cluster_intrinsic Intrinsic Pathway (Cellular Stress) FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase_Cascade LV_Toxicity Lentiviral Vector Stress (High MOI, Impurities) Bcl2_Family Bcl-2 Family Dysregulation LV_Toxicity->Bcl2_Family Mitochondria Mitochondrial Disruption Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified Apoptosis Pathways in T Cells Relevant to LV Toxicity.

References

Technical Support Center: Troubleshooting ALV2-Mediated Helios Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of why the molecular glue degrader ALV2 may not be effectively degrading its target protein, Helios (IKZF2), in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-mediated Helios degradation?

A1: this compound is a molecular glue degrader that functions by hijacking the cell's natural protein disposal machinery. It specifically binds to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][2][3] This binding event creates a new surface on CRBN that can recognize and bind Helios. The formation of this ternary complex (CRBN-ALV2-Helios) allows the E3 ligase to poly-ubiquitinate Helios, tagging it for subsequent degradation by the 26S proteasome.[3][4]

Troubleshooting Guide: Why is this compound not degrading Helios?

If you are not observing Helios degradation after treating your cells with this compound, there are several potential reasons. This guide provides a step-by-step approach to identify the root cause of the issue.

Step 1: Verify the Fundamental Components

The degradation process relies on three key components: the target protein (Helios), the E3 ligase (CRBN), and a functional ubiquitin-proteasome system (UPS).

Is Helios expressed in your cell line?

  • Problem: this compound cannot degrade a protein that is not present. Helios expression can vary significantly between different cell lines.

  • Troubleshooting: Confirm the basal expression level of Helios in your untreated cell line via Western blot.

Is your cell line of human origin?

  • Problem: this compound is reported to be selective for human Helios and may not effectively induce degradation of Helios from other species, such as mice.[5]

  • Troubleshooting: Confirm the species of your cell line. If you are working in a non-human cell line, this is the likely cause of the failure.

Is CRBN expressed in your cell line?

  • Problem: CRBN is the E3 ligase component that this compound recruits. If CRBN is absent, expressed at very low levels, or mutated, the CRBN-ALV2-Helios ternary complex cannot form.

  • Troubleshooting: Check the expression level of CRBN in your cell line by Western blot. You can also perform qPCR to check for CRBN mRNA levels.

Step 2: Assess the Experimental Conditions and Compound Integrity

Is the this compound compound active and used at the correct concentration?

  • Problem: The compound may have degraded due to improper storage, or the concentration range used may not be optimal for your specific cell line and experimental conditions. This compound has been shown to promote Helios degradation in Jurkat cells at concentrations between 0.1-10 µM.[1][6]

  • Troubleshooting:

    • Test a fresh stock of this compound.

    • Perform a dose-response experiment (e.g., 0.01, 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for degradation.[7]

Is the Ubiquitin-Proteasome System (UPS) functional?

  • Problem: The final step of the degradation process is carried out by the proteasome. If proteasome activity is inhibited or impaired, ubiquitinated Helios will accumulate instead of being degraded.

  • Troubleshooting:

    • As a positive control for the UPS, treat your cells with a known proteasome inhibitor (e.g., MG132 or Carfilzomib) alongside this compound. Co-treatment should block the degradation of Helios, leading to its accumulation compared to this compound treatment alone.[3]

    • Perform a proteasome activity assay on your cell lysate to directly measure its functionality.[8][9][10]

Step 3: Investigate Complex Formation and Target Engagement

Is the CRBN-ALV2-Helios ternary complex forming?

  • Problem: Even if all components are present, mutations or post-translational modifications in Helios or CRBN could prevent the formation of the degrader-induced ternary complex.

  • Troubleshooting: Perform a co-immunoprecipitation (Co-IP) experiment. In the presence of this compound, immunoprecipitating CRBN should pull down Helios, and vice-versa. This provides direct evidence of ternary complex formation.[11][12][13]

Summary of Troubleshooting Steps and Expected Outcomes

Question Experiment Positive Control / Expected Outcome Negative Result Implication
Is Helios expressed? Western BlotA clear band for Helios is detected in the untreated lysate.The cell line is not suitable for this experiment.
Is the cell line human? Check Cell Line OriginThe cell line is of human origin.This compound is species-specific; use a human cell line.
Is CRBN expressed? Western Blot / qPCRA clear band for CRBN is detected; mRNA is present.The cell line lacks the necessary E3 ligase. Consider CRBN overexpression.
Is this compound active? Dose-response/Time-courseDegradation of Helios is observed at specific concentrations and time points.The compound may be inactive, or the cell line is resistant.
Is the UPS functional? Proteasome Inhibitor Co-treatmentHelios degradation by this compound is rescued (blocked) by the inhibitor.The proteasome is not functional, or the observed protein loss is not proteasome-mediated.
Is the ternary complex forming? Co-ImmunoprecipitationImmunoprecipitation of CRBN pulls down Helios (and vice versa) only in the presence of this compound.There is an issue with the binding interface on either Helios or CRBN, preventing complex formation.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the abundance of Helios and CRBN.[7]

  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound, DMSO (vehicle control), and/or a proteasome inhibitor for the desired amount of time.

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Helios, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities relative to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the this compound-induced interaction between Helios and CRBN.[11][13]

  • Cell Treatment: Treat cells with this compound or DMSO for a shorter time period (e.g., 2-4 hours) to capture the complex before significant degradation occurs. Include a proteasome inhibitor (e.g., MG132) 1-2 hours prior to this compound treatment to stabilize the complex.

  • Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

  • Pre-clearing: Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Transfer the pre-cleared lysate to a new tube and add 2-5 µg of the primary antibody (e.g., anti-CRBN or anti-Helios). Use a relevant IgG as a negative control.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in 2X Laemmli sample buffer.

  • Analysis: Analyze the eluted samples by Western blot, probing for both Helios and CRBN.

Protocol 3: Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[8][9][16]

  • Lysate Preparation: Prepare cell lysates in a buffer that does not contain protease inhibitors, as this can interfere with the assay.

  • Assay Setup: In a 96-well plate, add cell lysate to paired wells.

  • Inhibitor Control: To one well of each pair, add a specific proteasome inhibitor (e.g., MG132, provided in many kits). Add assay buffer to the other well. This allows for the differentiation of proteasome-specific activity from other protease activity.

  • Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells. This peptide releases a fluorescent AMC group upon cleavage by the proteasome.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence kinetics (Ex/Em ~350/440 nm) over 30-60 minutes using a microplate reader.

  • Analysis: Calculate the proteasome activity by subtracting the fluorescence signal from the inhibitor-treated well from the untreated well.

Visualizations

ALV2_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (Molecular Glue) Helios Helios (IKZF2) Target Protein This compound->Helios Forms Ternary Complex CRBN CRBN This compound->CRBN Binds Proteasome 26S Proteasome Helios->Proteasome Targeted for Degradation CRBN->Helios Forms Ternary Complex CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 Part of Ub Ubiquitin CUL4->Ub Recruits & Activates Ub->Helios Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degrades into Troubleshooting_Workflow Start Start: No Helios Degradation CheckProtein Step 1: Check Basal Protein Expression (Western Blot) Start->CheckProtein Helios_CRBN_OK Are Helios & CRBN Expressed? CheckProtein->Helios_CRBN_OK CheckSpecies Is the Cell Line Human? Helios_CRBN_OK->CheckSpecies Yes End_NoExpression Root Cause: No Target/E3 Ligase. Use different cell line. Helios_CRBN_OK->End_NoExpression No CheckConditions Step 2: Optimize Concentration & Time (Dose-Response) CheckSpecies->CheckConditions Yes End_WrongSpecies Root Cause: Species Specificity. Use human cell line. CheckSpecies->End_WrongSpecies No DegradationObserved Degradation Observed? CheckConditions->DegradationObserved CheckUPS Step 3: Test UPS (Proteasome Inhibitor Co-treatment) DegradationObserved->CheckUPS No Success Success: Problem Identified DegradationObserved->Success Yes RescueObserved Degradation Rescued? CheckUPS->RescueObserved CheckComplex Step 4: Test Ternary Complex Formation (Co-IP) RescueObserved->CheckComplex Yes End_InactiveCompound Root Cause: Inactive Compound or Cellular Resistance. RescueObserved->End_InactiveCompound No ComplexForms Complex Forms? CheckComplex->ComplexForms End_Binding_Issue Root Cause: Binding site mutation in Helios or CRBN. ComplexForms->End_Binding_Issue No End_Complex_Issue Root Cause: Downstream issue (e.g., DUB activity). ComplexForms->End_Complex_Issue Yes End_UPS_Issue Root Cause: UPS Malfunction.

References

Technical Support Center: Improving In Vivo Delivery of Avian Leukosis Virus (ALV) Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Avian Leukosis Virus (ALV) vectors for in vivo gene delivery. The primary focus is on the RCAS-TVA system, a widely used method for targeted gene expression in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments using ALV-based vector systems in a question-and-answer format.

Vector Production & Quality Control

Question Possible Cause & Solution
Why is my viral titer consistently low? Suboptimal Cell Culture Conditions: Ensure producer cells (e.g., DF-1 chicken fibroblasts) are healthy and not overgrown. Passage cells appropriately and use fresh, high-quality media. Inefficient Transfection: Optimize your transfection protocol. Use a high-purity plasmid preparation and a reliable transfection reagent. Vector Construct Issues: Verify the integrity of your RCAS plasmid. Ensure the transgene insert is not too large, as this can affect packaging efficiency.[1] Improper Harvesting: Harvest virus at the optimal time point post-transfection. Multiple harvests over several days may increase the total yield.
How do I confirm the presence and integrity of my viral vector? Viral Titer Assay: Perform a standard viral titer assay on a susceptible cell line (e.g., DF-1 for general ALV, or TVA-expressing cells for subgroup A vectors). Western Blot: Analyze viral supernatant for the presence of capsid proteins (e.g., p27). RT-PCR: Detect viral RNA in the supernatant to confirm the presence of viral particles.

In Vivo Delivery & Transduction

Question Possible Cause & Solution
Why am I seeing low or no transgene expression in my target tissue in vivo? Insufficient TVA Receptor Expression: The RCAS-TVA system's efficacy is dependent on the expression of the TVA receptor in the target cells.[1][2] Verify TVA expression levels in your transgenic animal model using methods like immunohistochemistry, Western blot, or RT-qPCR. If expression is low, you may need to use a different promoter to drive TVA expression or consider a different animal model.[2] Inefficient Virus Delivery: The method of virus administration is critical. For localized delivery, ensure precise injection into the target tissue. For systemic delivery, consider the route of administration and potential clearance of the virus. Immune Response: The host immune system can recognize and clear viral vectors.[3] This can be a significant issue with replication-competent vectors like RCAS. Consider using immunosuppressed animals or strategies to modulate the immune response. Vector Inactivation: The viral vector may be inactivated by complement or other factors in the bloodstream. Ensure proper handling and storage of the virus preparation.
I am observing off-target effects or transgene expression in unexpected tissues. What could be the cause? Leaky TVA Expression: The promoter driving TVA expression in your transgenic model may have some level of activity in non-target tissues.[2] Carefully characterize the expression pattern of your TVA transgenic line. Vector Spread: Replication-competent RCAS vectors can spread from the initial infection site to other susceptible cells.[1] If this is a concern, consider using replication-defective ALV vectors. Recombination: Different subgroups of ALV can co-infect cells, leading to the possibility of viral recombination.[4] This could potentially alter the tropism of the virus.
My experimental animals are showing signs of toxicity or developing tumors. Why is this happening? Insertional Mutagenesis: As a retrovirus, ALV integrates its genome into the host cell's DNA. This integration can disrupt endogenous genes or activate proto-oncogenes, leading to tumor formation.[1] This is a known risk, especially with replication-competent vectors. Oncogenic Potential of the Transgene: If your transgene is an oncogene, its expression can directly lead to tumor development. The RCAS-TVA system is frequently used for this purpose in cancer modeling.[2] Cytopathic Effects: Some subgroups of ALV, such as subgroup B, can induce apoptosis (cell death) through signaling via their receptor (TVB), which is a member of the tumor necrosis factor receptor family.[5] This can lead to tissue damage and other pathological effects.

Frequently Asked Questions (FAQs)

Q1: What is the RCAS-TVA system and how does it work?

The RCAS-TVA system is a bipartite gene delivery tool used for targeted gene expression in vivo.[1][2] It consists of:

  • RCAS (Replication-Competent Avian Sarcoma-leukosis virus long terminal repeat with Splice acceptor) vector: A modified, replication-competent Avian Leukosis Virus (usually subgroup A) that carries the gene of interest.

  • TVA: The cellular receptor for ALV subgroup A.

Mammalian cells are normally resistant to ALV-A infection because they do not express the TVA receptor.[2] By creating transgenic animals that express TVA in specific cell types (using a tissue-specific promoter), researchers can restrict ALV-A infection and subsequent gene expression to only those cells.[1][2]

Q2: What are the different subgroups of Avian Leukosis Virus and why are they important?

ALV is classified into several subgroups (A, B, D, E, J, K) based on their envelope glycoproteins, which determine which cellular receptor they use to enter cells.[6][7] This is crucial for determining the host range and for designing targeted gene delivery systems. For example:

  • Subgroup A and K: Use the TVA receptor.[8][9]

  • Subgroups B, D, and E: Use the TVB receptor.[6][10][11]

  • Subgroup J: Uses the chicken Na+/H+ Exchanger type 1 (chNHE1) as a receptor.[8][12]

Understanding these subgroups is important for avoiding cross-interference and for potentially developing novel targeted therapies.

Q3: What are the main advantages and limitations of the RCAS-TVA system?

Advantages Limitations
High Specificity: Gene delivery is targeted to cells expressing the TVA receptor.[2]Requires Transgenic Animals: The need for TVA-expressing animals can be time-consuming and costly to develop.[13]
Stable Expression: As a retrovirus, ALV integrates into the host genome, leading to long-term transgene expression.Insertional Mutagenesis Risk: Random integration can lead to tumor formation.[1]
Replication-Competent: The virus can spread to neighboring TVA-expressing cells, amplifying the effect.Limited Insert Size: The size of the gene of interest that can be packaged is limited.[1]
Good Safety Profile for Researchers: ALV does not infect human cells, reducing biosafety concerns.[2]Potential for Immune Response: The host immune system can mount a response against the viral vector.[3]

Q4: Can I use ALV vectors in non-avian species?

Yes, the primary application of the RCAS-TVA system is for targeted gene delivery in mammalian models, such as mice, that have been genetically engineered to express the TVA receptor.[1][2] This allows for the creation of sophisticated models of human diseases, particularly cancer.

Q5: How can I improve the efficiency of my in vivo gene delivery?

  • Optimize Virus Titer: Start with a high-quality, high-titer viral preparation.

  • Verify TVA Expression: Ensure robust and specific expression of the TVA receptor in your target tissue.

  • Refine Delivery Technique: Use a delivery method that ensures the virus reaches the target cells efficiently.

  • Consider Immune Modulation: In some cases, transient immunosuppression may be necessary to prevent premature clearance of the vector.

Quantitative Data Summary

Parameter Value/Range Context Reference
ALV-A Infection Inhibition by Soluble TVA 95-100%In vivo challenge with ALV-A in chickens expressing soluble TVA.[7]
ALV Resistance with Soluble TVA ~200-fold increaseIn vitro infection of chicken embryo fibroblasts expressing soluble TVA.[7]
Prevalence of ALV Subgroups in a Study ALV-J: 4.34%, ALV-K: 2436/73664, ALV-B: 13/73664, ALV-A: 35/73664Survey of local chicken breeds from 2021-2023.[14]

Experimental Protocols

Protocol: In Vivo Gene Delivery to Mouse Brain using the RCAS-TVA System

This protocol provides a general framework. Specific parameters such as injection coordinates, virus volume, and animal age should be optimized for your particular experiment.

1. Materials and Reagents:

  • RCAS vector carrying your gene of interest (high titer stock, >10^7 IU/mL)

  • TVA-expressing transgenic mice (e.g., Nestin-TVA for neural progenitor cells)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a fine-gauge needle

  • Standard surgical tools

  • Phosphate-buffered saline (PBS), sterile

2. Procedure:

  • Virus Preparation: Thaw the RCAS virus stock on ice. Dilute to the desired concentration with sterile PBS if necessary.

  • Animal Preparation: Anesthetize the TVA-transgenic mouse using a calibrated vaporizer. Once the animal is fully anesthetized (verified by toe pinch reflex), place it in the stereotaxic frame.

  • Surgical Procedure:

    • Shave the fur on the head and clean the area with an antiseptic solution.

    • Make a midline incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole in the skull at the desired stereotaxic coordinates for your target brain region.

  • Virus Injection:

    • Lower the Hamilton syringe needle through the burr hole to the target depth.

    • Inject the virus solution slowly (e.g., 0.1-0.2 µL/min) to avoid tissue damage. The total volume is typically 1-2 µL.

    • After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per your institution's animal care guidelines.

    • Place the animal in a clean cage on a heating pad to recover from anesthesia. Monitor the animal closely until it is fully ambulatory.

  • Analysis:

    • Allow sufficient time for transgene expression and for the biological effects to manifest (this can range from days to weeks depending on the experiment).

    • At the designated endpoint, euthanize the animal and harvest the tissue for analysis (e.g., immunohistochemistry for transgene expression, histological analysis for phenotypic changes).

Visualizations

RCAS_TVA_Workflow cluster_preparation Vector & Model Preparation cluster_delivery In Vivo Delivery cluster_infection Targeted Infection & Spread cluster_analysis Analysis RCAS_Plasmid 1. RCAS Plasmid (with Gene of Interest) Producer_Cells 2. Producer Cells (e.g., DF-1) RCAS_Plasmid->Producer_Cells Transfection RCAS_Virus 3. RCAS Virus Production Producer_Cells->RCAS_Virus Injection 5. Stereotaxic Injection RCAS_Virus->Injection TVA_Mouse 4. Transgenic Mouse (Tissue-specific TVA) TVA_Mouse->Injection TVA_Cell 6. Infection of TVA+ Cell Injection->TVA_Cell Integration 7. Proviral Integration TVA_Cell->Integration Expression 8. Transgene Expression Integration->Expression Spread 9. Virus Spreads to Neighboring TVA+ Cells Expression->Spread Analysis 10. Phenotypic Analysis Expression->Analysis Spread->Analysis

Caption: Experimental workflow for in vivo gene delivery using the RCAS-TVA system.

TVB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ALV_B ALV-B Env TVB_Receptor TVB Receptor (TNFR Family) ALV_B->TVB_Receptor Binding Death_Domain Death Domain TVB_Receptor->Death_Domain Conformational Change Caspase_Cascade Caspase Cascade Activation Death_Domain->Caspase_Cascade Signal Transduction Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway for ALV-B induced apoptosis via the TVB receptor.

References

Batch-to-batch variability of ALV2 compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ALV2 Compound

Welcome to the technical support center for the this compound compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with different batches of this compound.

Q1: My new batch of this compound shows significantly lower potency (higher IC50) in my cell-based assay compared to a previous batch. What should I do?

A significant change in potency is a common indicator of batch-to-batch variability. Follow the systematic approach below to identify the root cause.

Troubleshooting Workflow for Potency Issues

The following diagram outlines the recommended steps to diagnose and resolve inconsistencies in the biological activity of this compound batches.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution start Problem: New this compound Batch Shows Lower Potency qc_check Step 1: Perform QC Checks on Both Batches (Old & New) (HPLC, LC-MS) start->qc_check compare_data Step 2: Compare Purity & Impurity Profiles qc_check->compare_data impurity Significant Difference in Impurity Profile? compare_data->impurity purity Purity of New Batch <98%? impurity->purity No bio_assay Step 4: Re-run Biological Assay with Standardized Controls impurity->bio_assay Yes solubility Step 3: Verify Solubility & Stability in Assay Medium purity->solubility No purity->bio_assay Yes solubility->bio_assay result Potency Still Low? bio_assay->result contact Action: Contact Supplier with QC Data & Assay Results result->contact Yes accept Action: Batch is Valid. Investigate Assay Conditions. result->accept No

Caption: Troubleshooting workflow for variable this compound potency.

Data Comparison: Potency and Purity Across Batches

If you observe potency differences, generating and comparing analytical data is crucial.[1] Below is a sample table summarizing hypothetical data from three different batches of this compound.

ParameterBatch A (Reference)Batch B (New)Batch C (New)Acceptable Range
Purity (by HPLC) 99.5%96.8%99.3%>98.0%
Major Impurity Peak 0.2% at 4.5 min2.1% at 5.1 min0.3% at 4.5 min<0.5%
IC50 (VK1 Kinase Assay) 50 nM250 nM55 nM40-60 nM
Solubility (in DMSO) >100 mM>100 mM50 mM>100 mM

In this example, Batch B's lower purity and significant impurity correspond with its reduced potency, suggesting a quality issue. Batch C, despite acceptable purity and potency, shows lower solubility, which could be problematic in certain assay buffers.

Featured Experimental Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of each this compound batch.[2][3][4] An inconsistent purity profile is a common source of variability.[5]

  • Objective: To determine the purity of an this compound batch and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.[6]

  • Materials:

    • This compound sample (approx. 1 mg/mL in mobile phase)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Method:

    • Preparation: Dissolve the this compound sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[4]

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

      • Gradient:

        • 0-2 min: 10% B

        • 2-17 min: 10% to 90% B (linear gradient)

        • 17-20 min: 90% B

        • 20-21 min: 90% to 10% B

        • 21-25 min: 10% B (re-equilibration)

    • Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as (Area of this compound Peak / Total Area of All Peaks) x 100.[5] Any peak other than the main this compound peak is considered an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in a synthetic compound like this compound?

Batch-to-batch variability can stem from multiple stages of the manufacturing process.[7][8][9] Key causes include:

  • Purity of Starting Materials: Impurities in reagents can lead to unwanted side reactions.[7]

  • Reaction Conditions: Minor shifts in temperature, pressure, or reaction time can alter the final product and impurity profile.[1][8]

  • Purification Methods: Inconsistencies in crystallization or chromatography can result in different levels of purity.[7]

  • Polymorphism: The compound may crystallize in different forms (polymorphs), which can have different physical properties like solubility and stability.[10]

  • Compound Stability: Degradation during storage due to exposure to light, moisture, or temperature fluctuations.[1]

Q2: What is the mechanism of action for this compound, and how does variability impact its function?

This compound is a potent and selective inhibitor of Variability Kinase 1 (VK1) , a key enzyme in a pro-survival signaling pathway often dysregulated in cancer. This compound binds to the ATP-binding pocket of VK1, preventing the phosphorylation of its downstream substrate, SUB1. This inhibition leads to the deactivation of the transcription factor TF-A, ultimately promoting apoptosis in cancer cells.

Batch impurities or degradation products can impact this function in several ways:

  • Competitive Inhibition: An impurity might compete with this compound for binding to VK1, reducing the apparent potency.

  • Off-Target Effects: A novel impurity could inhibit other kinases, leading to unexpected biological outcomes.

  • Reduced Active Concentration: Lower purity means less active this compound compound per unit of weight, leading to weaker effects.

This compound Signaling Pathway Diagram

The diagram below illustrates the inhibitory action of this compound on the VK1 signaling cascade.

G cluster_pathway VK1 Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor VK1 VK1 Receptor->VK1 Activates SUB1 SUB1 VK1->SUB1 Phosphorylates (p-SUB1) TF_A TF-A SUB1->TF_A Activates Proliferation Cell Survival & Proliferation TF_A->Proliferation This compound This compound Compound This compound->VK1 Inhibits

Caption: this compound inhibits the VK1 signaling pathway.

Q3: What quality control (QC) checks should I perform on a new batch of this compound before starting my experiments?

Performing a few key QC checks in your own lab can prevent wasted time and resources. It is recommended to create a standardized workflow for qualifying each new batch.[11]

Recommended In-House QC Workflow

G cluster_qc Incoming this compound Batch QC start New Batch Received visual 1. Visual Inspection (Color, Texture) start->visual solubility 2. Solubility Test (in standard solvent, e.g., DMSO) visual->solubility hplc 3. Purity Check (HPLC or LC-MS) solubility->hplc compare 4. Compare Data to Certificate of Analysis (CoA) hplc->compare decision Data Match CoA & Reference Batch? compare->decision pass PASS: Release for Experimental Use decision->pass Yes fail FAIL: Contact Supplier & Quarantine Batch decision->fail No

Caption: Recommended workflow for in-house QC of new this compound batches.

Key QC Parameters

This table summarizes the essential tests to confirm the quality of a new this compound batch.

QC TestPurposeRecommended Specification
Appearance Confirms physical consistency.White to off-white crystalline solid.
Solubility Ensures the compound can be prepared at the required concentration.≥100 mM in DMSO.
¹H-NMR Confirms chemical structure identity.Spectrum conforms to the reference structure.
LC-MS Confirms molecular weight and provides initial purity data.Expected Mass ± 0.5 Da.
HPLC Purity Quantifies purity and detects potential impurities.[6]≥98% purity.

Q4: How should I properly prepare and store this compound to minimize variability?

Improper handling and storage can cause degradation, leading to inconsistent results that can be mistaken for batch-to-batch variability.

  • Storage of Powder: Store the solid this compound compound at -20°C, protected from light and moisture. Use a desiccator for long-term storage.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[1]

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the air.[1] Store aliquots at -80°C.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your assay medium. Do not re-freeze and re-use diluted solutions.

References

ALV2 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALV2, a potent and selective Helios molecular glue degrader. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue degrader that selectively targets the zinc-finger transcription factor Helios for degradation. It functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), creating a novel protein-protein interaction surface that recruits Helios.[1][2] This induced proximity leads to the ubiquitination of Helios and its subsequent degradation by the proteasome.[1] This targeted degradation of Helios can destabilize the anergic phenotype of regulatory T cells (Tregs).[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and efficacy. For long-term storage, it is recommended to store this compound as a solid or in a stock solution at -80°C. For short-term storage, -20°C is acceptable for up to one month.[2] It is advisable to prepare aliquots of stock solutions to avoid multiple freeze-thaw cycles.[4]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro cell-based assays, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution.[2] This stock solution can then be further diluted in cell culture medium to the desired final concentration. For in vivo studies in mice, a suspended solution can be prepared. One protocol involves dissolving a 40 mg/mL DMSO stock solution into a vehicle of PEG300, Tween-80, and saline.[2]

This compound Stability and Storage Conditions

Proper storage is critical for the performance of this compound. The following table summarizes the recommended storage conditions and stability data.

Storage FormatTemperatureDurationRecommendations
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][4]
-20°C1 monthSuitable for short-term storage.[2]
Solid Compound -20°C to -80°CUp to 6 months+Keep tightly sealed and protected from moisture.[5]

Experimental Protocols

Protocol: In Vitro Helios Degradation Assay in Jurkat Cells

This protocol describes a general workflow for assessing the degradation of endogenous Helios in Jurkat cells upon treatment with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • Proteasome inhibitor (e.g., MG132 or carfilzomib) as a negative control

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against Helios, Ikaros, and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed Jurkat cells in a multi-well plate at a density that will allow for sufficient protein extraction after treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 10 µM).[2]

    • As a negative control, treat cells with a proteasome inhibitor for 1-2 hours prior to and during this compound treatment to confirm that degradation is proteasome-dependent.[1]

    • Treat the cells with the this compound dilutions for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Helios, Ikaros (to check for selectivity), and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for Helios and normalize them to the loading control.

    • Compare the levels of Helios in this compound-treated samples to the vehicle control to determine the extent of degradation.

Troubleshooting Guide

Issue: No or incomplete Helios degradation observed.

  • Possible Cause 1: this compound Instability.

    • Solution: Ensure this compound has been stored correctly at -80°C and that stock solutions have not undergone multiple freeze-thaw cycles.[2][4] Prepare fresh dilutions from a properly stored stock for each experiment.

  • Possible Cause 2: Suboptimal this compound Concentration or Treatment Time.

    • Solution: Perform a dose-response experiment with a broader range of this compound concentrations and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[2]

  • Possible Cause 3: Low CRBN Expression in the Cell Line.

    • Solution: Verify the expression level of CRBN in your cell line, as it is essential for this compound's mechanism of action.[1]

  • Possible Cause 4: Issues with Western Blotting.

    • Solution: Ensure the primary antibody for Helios is validated and working correctly. Optimize antibody concentrations and incubation times.

Issue: Degradation of other proteins (off-target effects) is observed.

  • Possible Cause 1: High this compound Concentration.

    • Solution: While this compound is selective for Helios over Ikaros, very high concentrations might lead to off-target effects.[1] Use the lowest effective concentration that induces Helios degradation.

  • Possible Cause 2: Non-specific binding.

    • Solution: Include appropriate controls in your experiment, such as treating CRBN-deficient cells with this compound, to confirm that the observed degradation is CRBN-dependent.[1]

Issue: High variability between replicates.

  • Possible Cause 1: Inconsistent Cell Seeding or Treatment.

    • Solution: Ensure uniform cell seeding density across all wells. Use precise pipetting techniques when adding this compound and other reagents.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations.

Visualizations

ALV2_Signaling_Pathway This compound This compound Ternary_Complex This compound-CRBN-Helios Ternary Complex This compound->Ternary_Complex CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Helios Helios (Transcription Factor) Helios->Ternary_Complex Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Helios Degradation Proteasome->Degradation Mediates Treg Treg Destabilization Degradation->Treg Leads to

Caption: this compound signaling pathway leading to Helios degradation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Jurkat Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding ALV2_Prep 3. Prepare this compound Dilutions Cell_Seeding->ALV2_Prep Treatment 4. Treat Cells with this compound ALV2_Prep->Treatment Cell_Lysis 5. Lyse Cells Treatment->Cell_Lysis Quantification 6. Quantify Protein Cell_Lysis->Quantification Western_Blot 7. Western Blot for Helios Quantification->Western_Blot Data_Analysis 8. Analyze Degradation Western_Blot->Data_Analysis

Caption: Workflow for an in vitro this compound degradation experiment.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Start Problem: No/Incomplete Degradation Cause1 This compound Instability? Start->Cause1 Cause2 Suboptimal Concentration/ Time? Start->Cause2 Cause3 Low CRBN Expression? Start->Cause3 Cause4 Assay Technique Issue? Start->Cause4 Solution1 Check Storage & Prepare Fresh this compound Cause1->Solution1 Solution2 Perform Dose-Response & Time-Course Cause2->Solution2 Solution3 Verify CRBN Levels Cause3->Solution3 Solution4 Optimize Western Blot Cause4->Solution4

Caption: Troubleshooting logic for this compound degradation assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ALV2 and Other Helios Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Helios (IKZF2), a key transcription factor involved in the stability and suppressive function of regulatory T cells (Tregs), has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the efficacy of ALV2, a potent Helios degrader, with other notable alternatives, supported by experimental data.

Comparative Efficacy of Helios Degraders

The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of this compound and other Helios degraders in Jurkat cells, a human T lymphocyte cell line commonly used for these assays. Lower DC50 values indicate higher potency.

DegraderTarget(s)DC50 (Jurkat Cells)Dmax (Jurkat Cells)Selectivity ProfileReference(s)
This compound Helios (IKZF2) Not explicitly quantified in Jurkat cells in cited literature, but described as a potent and selective Helios degrader.Preferentially promotes Helios degradation.Selective for Helios over Ikaros (IKZF1) and Aiolos (IKZF3). Also degrades Eos (IKZF4). Minimal off-target activity observed in proteomic screens.[1]
ALV1 Ikaros (IKZF1) & Helios (IKZF2)Not explicitly quantified in Jurkat cells in cited literature.Degrades both Ikaros and Helios.Non-selective degrader of Ikaros and Helios.[1]
PVTX-405 Helios (IKZF2) 6.3 nM 65% Highly selective for IKZF2. Minimal effect on IKZF1, IKZF3, GSPT1, and CK1α (Dmax <20% at 10 µM). Weak activity against SALL4 (DC50 >1000 nM).[2][3][4]
DKY709 (NVP-DKY709) Helios (IKZF2) 4 nM 53-69% Selective for IKZF2 over IKZF1 and IKZF3. Also degrades IKZF4 (DC50: 13 nM) and SALL4 (DC50: 2-13 nM). Does not degrade GSPT1.[5][6][7][8]

Mechanism of Action: Molecular Glue-Mediated Degradation

This compound and the other compared degraders are classified as "molecular glues." They function by inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and Helios. This induced proximity leads to the polyubiquitination of Helios, marking it for degradation by the proteasome.

cluster_0 Cellular Environment Degrader Helios Degrader (e.g., this compound) CRBN CRBN E3 Ligase Degrader->CRBN Binds to Helios Helios (IKZF2) (Target Protein) Degrader->Helios Recruits CRBN->Helios Forms Ternary Complex Proteasome Proteasome Helios->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Helios Polyubiquitination Degraded_Helios Degraded Helios (Peptides) Proteasome->Degraded_Helios Degrades

Caption: Mechanism of Helios degradation by molecular glue degraders.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Western Blotting for Helios Degradation in Jurkat Cells

This protocol is a generalized procedure for assessing the degradation of endogenous Helios protein in Jurkat cells following treatment with a degrader.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Treat cells with the desired concentrations of the Helios degrader (e.g., this compound, PVTX-405, DKY709) or DMSO as a vehicle control for the indicated time (typically 4-24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5-10 minutes.

  • Separate the protein samples by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) on a 4-12% Bis-Tris gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Helios (IKZF2) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

A Jurkat Cell Culture & Treatment with Degrader B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection & Imaging F->G cluster_1 TR-FRET Assay Principle Donor Tb-anti-His (Donor) His_CRBN His-CRBN Donor->His_CRBN Acceptor Fluor-anti-GST (Acceptor) Donor->Acceptor Energy Transfer (in proximity) Degrader Degrader His_CRBN->Degrader GST_Helios GST-Helios Degrader->GST_Helios GST_Helios->Acceptor FRET FRET Signal (520 nm) Acceptor->FRET Light Excitation (340 nm) Light->Donor

References

A Comparative Guide to ALV2 and Pomalidomide for Helios Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ALV2 and pomalidomide, focusing on their efficacy and mechanism of action in promoting the degradation of the transcription factor Helios (IKZF2). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

Helios, a member of the Ikaros family of zinc-finger transcription factors, is a critical regulator of T-cell function, particularly in maintaining the stability and suppressive activity of regulatory T cells (Tregs).[1][2] Targeting Helios for degradation presents a promising therapeutic strategy in immuno-oncology. Both this compound and pomalidomide are molecular glue degraders that operate through the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific protein targets. However, their substrate specificity, particularly concerning Helios, differs significantly.

Mechanism of Action: Molecular Glues and the CRL4-CRBN Complex

This compound and pomalidomide function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5][6] In the absence of a molecular glue, the CRL4-CRBN complex ubiquitinates its endogenous substrates, marking them for proteasomal degradation. Molecular glues like this compound and pomalidomide bind to a pocket in CRBN, creating a new surface that enables the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase.[4][5] This induced proximity between the neosubstrate and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.

The specificity of which neosubstrates are degraded is determined by the chemical structure of the molecular glue and how it modulates the surface of CRBN to interact with specific proteins.

cluster_0 Mechanism of Molecular Glue Degraders cluster_1 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Target Neosubstrate (e.g., Helios) CRBN->Target Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2 (Ub) E2->RBX1 Transfers Ub Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation DegradedTarget Degraded Peptides Molecule Molecular Glue (this compound or Pomalidomide) Molecule->CRBN Binds to Target->Ub Ubiquitination

Caption: General mechanism of molecular glue-induced protein degradation.

Head-to-Head Comparison: this compound vs. Pomalidomide

FeatureThis compoundPomalidomide
Primary Target(s) Helios (IKZF2)[1][2]Ikaros (IKZF1) and Aiolos (IKZF3)[6]
Helios Degradation Potent and selective degrader[1]Not a primary target; does not induce significant degradation[1]
CRBN Binding (IC50) 0.57 µMNot specified for direct comparison with this compound
Downstream Effect Increased IL-2 and IFNγ production in T cells[7]T-cell co-stimulation and IL-2 production (due to Ikaros/Aiolos degradation)[6]

Quantitative Data for Helios Degradation

A key study provides quantitative data on the efficacy of this compound in degrading Helios. While a direct comparative value for pomalidomide's effect on Helios from the same study is not available, it is widely reported that pomalidomide does not degrade Helios, a finding consistent with the data presented for the related IMiD, lenalidomide.

CompoundTargetDC50 (nM)Dmax (%)Cell Line
This compound IKZF2 (Helios)-EGFPNot explicitly stated, but potent degradation observed at low nM>90%Jurkat[2]
Lenalidomide IKZF2 (Helios)-EGFPInactive<10%Jurkat[2]

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Evidence

Western Blot Analysis

Western blot analysis of Jurkat cells treated with this compound and lenalidomide (a closely related immunomodulatory drug to pomalidomide) demonstrates the selective degradation of Helios by this compound. In contrast, lenalidomide, which is known to degrade Ikaros and Aiolos, does not affect Helios protein levels.

cluster_0 Western Blot: Helios Degradation cluster_1 Helios Protein cluster_2 Actin (Loading Control) lane1 Control lane2 This compound lane3 Pomalidomide (or Lenalidomide) band1 ████████ band2 band3 ████████ actin1 ████████ actin2 ████████ actin3 ████████

Caption: Expected western blot results for Helios degradation.

Experimental Protocols

Helios Degradation Assay via Western Blot

This protocol outlines the general steps to assess Helios degradation in a cell line (e.g., Jurkat T cells) following treatment with this compound or pomalidomide.

1. Cell Culture and Treatment:

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Treat cells with varying concentrations of this compound, pomalidomide, or DMSO (vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Helios overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as β-actin or GAPDH.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the Helios band intensity to the corresponding loading control band intensity.

start Start: Cell Culture treatment Treatment with This compound/Pomalidomide start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Helios) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Helios degradation analysis.

Conclusion

For researchers specifically interested in studying the functional consequences of Helios degradation, this compound is the superior tool.[1] Its potency and selectivity for Helios allow for targeted investigation of Helios-dependent pathways. Pomalidomide, while a valuable tool for studying the degradation of Ikaros and Aiolos, is not suitable for inducing the degradation of Helios.[6][8] The choice between these two compounds should be guided by the specific research question and the protein target of interest.

References

ALV2 Demonstrates Preferential Degradation of Helios Over Ikaros, Offering a Selective Tool for T-Cell Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the selectivity of the small molecule ALV2 for the transcription factor Helios (IKZF2) over its close family member, Ikaros (IKZF1). This guide provides an objective analysis, supported by experimental data, to validate this compound as a selective degrader, a crucial characteristic for its potential therapeutic applications in immunology and oncology.

This compound is a novel small molecule that functions as a "molecular glue," inducing the degradation of target proteins through the Cereblon (CRBN) E3 ubiquitin ligase complex. While many such molecules target the Ikaros family of transcription factors, which play critical roles in lymphocyte development and function, this compound has been specifically engineered to exhibit preferential activity towards Helios.[1] This selectivity is significant as Helios and Ikaros, despite their structural similarities, have distinct, non-redundant roles in regulating T-cell function, particularly in the context of regulatory T cells (Tregs).

Quantitative Analysis of this compound's Selectivity

To quantify the selective degradation of Helios over Ikaros by this compound, a series of experiments were conducted, including time-resolved fluorescence energy transfer (TR-FRET) assays and quantitative proteomics. The data consistently demonstrates that this compound preferentially promotes the degradation of Helios.

A key study utilized multiplexed mass spectrometry-based proteomic analysis in Jurkat cells treated with this compound.[1] The results from this unbiased, global proteomic approach confirmed that this compound is a potent and selective Helios degrader. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the supplementary data of the primary publication were not publicly accessible for this guide, the study's main findings robustly support the preferential degradation of Helios.[1] In vivo studies in mice further corroborated these findings, showing that this compound treatment reduced Helios levels in Tregs without affecting Ikaros.[1]

CompoundTargetActivityQuantitative Data Reference
This compound Helios (IKZF2) Preferential Degradation Proteomics data in Supplementary Data Set 1 of Wang et al., Nat Chem Biol (2021)[1]
Ikaros (IKZF1) Minimal DegradationProteomics data in Supplementary Data Set 1 of Wang et al., Nat Chem Biol (2021)[1]

Experimental Protocols

The validation of this compound's selectivity for Helios involved a multi-faceted experimental approach. The core methodologies are outlined below to provide researchers with an understanding of the rigorous testing performed.

CRBN-Helios Time-Resolved Fluorescence Energy Transfer (TR-FRET) Dimerization Assay

This assay was employed to confirm that this compound induces the formation of a ternary complex between CRBN and Helios, a prerequisite for subsequent ubiquitination and degradation.

  • Reagents: Biotinylated Helios, His-tagged CRBN, terbium-labeled anti-His antibody (donor fluorophore), and streptavidin-conjugated fluorophore (acceptor).

  • Procedure: The components are mixed in a microplate well. In the presence of a molecular glue like this compound, CRBN and Helios are brought into close proximity.

  • Detection: Excitation of the terbium donor leads to fluorescence resonance energy transfer to the acceptor fluorophore if they are in close proximity. The resulting FRET signal is measured using a plate reader, with a higher signal indicating stronger dimerization. This compound was shown to induce CRBN-Helios dimerization in this assay.[1]

Quantitative Proteomics

Multiplexed mass spectrometry-based proteomics was used to globally and unbiasedly assess the selectivity of this compound.

  • Cell Culture and Treatment: Jurkat cells, a human T-lymphocyte cell line, were treated with this compound or a control compound for a specified period.

  • Protein Extraction and Digestion: Following treatment, cells were lysed, and the proteome was extracted. Proteins were then digested into peptides.

  • Mass Spectrometry: The peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: The abundance of each protein in this compound-treated cells was compared to that in control cells to determine the extent of degradation for each protein. This analysis revealed the preferential degradation of Helios over Ikaros.[1]

Immunoblotting

Western blotting was used as a targeted approach to confirm the degradation of Helios and Ikaros.

  • Sample Preparation: Protein lysates from cells treated with this compound were separated by size using SDS-PAGE.

  • Transfer and Probing: The separated proteins were transferred to a membrane, which was then incubated with primary antibodies specific for Helios and Ikaros.

  • Detection: Secondary antibodies conjugated to a detection enzyme were used to visualize the protein bands. A reduction in band intensity for Helios compared to Ikaros in this compound-treated samples confirmed the selective degradation.

In Vivo Mouse Studies

To validate the selectivity in a living organism, genetically engineered mice were utilized.

  • Animal Model: Mice expressing a humanized version of CRBN were used to ensure the molecular glue's activity.

  • Treatment: Mice were administered this compound or a vehicle control.

  • Analysis: Following the treatment period, regulatory T cells were isolated from the spleens of the mice, and the protein levels of Helios and Ikaros were measured by flow cytometry. The results demonstrated a reduction in Helios but not Ikaros levels in the this compound-treated mice.[1]

Signaling Pathways and Experimental Workflow

The Ikaros family of transcription factors, including Helios and Ikaros, are key regulators of gene expression downstream of the T-cell receptor (TCR) and cytokine signaling pathways. They typically act as transcriptional repressors, influencing T-cell development, differentiation, and activation.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation tr_fret CRBN-Helios TR-FRET Assay qp Quantitative Proteomics (Jurkat Cells) tr_fret->qp Confirms ternary complex formation wb Immunoblotting qp->wb Global screen informs targeted validation conclusion Conclusion: This compound selectively degrades Helios over Ikaros wb->conclusion mouse CrbnI391V/I391V Mice Treatment facs Flow Cytometry of Splenic Tregs mouse->facs Assess protein levels in a physiological context facs->conclusion start This compound Compound start->tr_fret start->qp start->wb start->mouse

Experimental workflow for validating this compound's selectivity.

The mechanism of action of this compound involves hijacking the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of Helios. This selective degradation of Helios can modulate the transcriptional landscape of T cells.

signaling_pathway cluster_tcr T-Cell Receptor Signaling cluster_nucleus Nuclear Events cluster_this compound This compound Mechanism of Action TCR TCR Activation Downstream Downstream Signaling Cascade TCR->Downstream Helios Helios Downstream->Helios Activates/Regulates Ikaros Ikaros Downstream->Ikaros Activates/Regulates Gene Target Gene Expression (e.g., IL-2 repression) Helios->Gene Represses Ub Ubiquitination Helios->Ub Ikaros->Gene Represses This compound This compound CRBN CRBN E3 Ligase This compound->CRBN Binds CRBN->Helios Recruits Proteasome Proteasome Proteasome->Gene De-repression of target genes Ub->Proteasome Degradation

Helios and Ikaros in T-cell signaling and this compound's mechanism.

References

In Vivo Validation of Ceritinib's Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive in vivo validation of the anti-tumor activity of Ceritinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It offers a comparative analysis with other ALK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Ceritinib has demonstrated significant efficacy in preclinical models, particularly in overcoming resistance to first-generation ALK inhibitors like Crizotinib.[1] In vivo studies are critical for validating the therapeutic potential of anti-cancer agents, and this guide summarizes key findings and methodologies to facilitate further research and development.

Comparative In Vivo Anti-Tumor Activity of ALK Inhibitors

The following tables summarize the in vivo efficacy of Ceritinib in comparison to other ALK inhibitors in various cancer models. The data highlights Ceritinib's potency and its activity against specific ALK mutations that confer resistance to other treatments.

Table 1: Ceritinib Monotherapy in Xenograft Models
Cancer Model Xenograft Type Treatment and Dosage Key Findings
Non-Small Cell Lung Cancer (NSCLC)H2228 (ALK-rearranged)25 mg/kg, oral, dailyMarked tumor regression, more effective than Crizotinib at 100 mg/kg.[1]
NeuroblastomaSH-SY5Y (ALK F1174L mutation)50 mg/kg, oral, dailySignificant delay in tumor progression compared to vehicle.[2]
Neuroblastoma (Patient-Derived)PDX (ALK F1245C mutation)50 mg/kg, oral, dailyLed to complete and sustained tumor regressions when combined with Ribociclib.[2]
Table 2: Comparative Efficacy of ALK Inhibitors in Neuroblastoma Xenograft Models
Drug Cancer Model (Cell Line) ALK Status Dosage Tumor Growth Inhibition/Regression
Crizotinib NB-1643R1275Q mutationNot specifiedInitially effective, but tumors re-grew on therapy.[3]
Crizotinib SH-SY5YF1174L mutationNot specifiedLacked anti-tumor activity.[3]
Ceritinib SH-SY5YF1174L mutation50 mg/kg/daySignificantly delayed tumor progression.[2]
Lorlatinib Patient-Derived XenograftsF1174L, F1245C, R1275Q mutationsNot specifiedInduced complete tumor regression in both crizotinib-resistant and sensitive models.[4]
PF-06463922 Patient-Derived XenograftsF1174L, F1245C mutationsNot specifiedInduced complete tumor regression in crizotinib-resistant models.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vivo Xenograft Model for Anti-Tumor Activity Assessment

This protocol outlines the standard procedure for evaluating the efficacy of an anti-tumor agent using a xenograft mouse model.

  • Cell Line Culture: Human cancer cell lines, such as neuroblastoma (e.g., SH-SY5Y) or NSCLC (e.g., H2228) cells, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1 x 10⁷ tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., Ceritinib) is administered orally via gavage at the specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study. Bodyweight and general health of the mice are monitored throughout the experiment.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment duration. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures, the following diagrams have been generated.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ceritinib Ceritinib Ceritinib->ALK Inhibits

Caption: ALK Signaling Pathway and Ceritinib's Mechanism of Action.

experimental_workflow A 1. Cell Culture (e.g., SH-SY5Y) B 2. Tumor Cell Implantation (Subcutaneous injection in mice) A->B C 3. Tumor Growth (Monitoring until palpable) B->C D 4. Randomization (Treatment vs. Vehicle Control) C->D E 5. Drug Administration (e.g., Oral Gavage) D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision, Histology) F->G

Caption: In Vivo Xenograft Experimental Workflow.

Constitutive activation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a key oncogenic driver in several cancers, including neuroblastoma and non-small cell lung cancer.[6][7] This activation triggers downstream signaling cascades such as the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which promote cell proliferation and survival.[6][8][9] Ceritinib and other ALK inhibitors function by blocking the kinase activity of ALK, thereby inhibiting these downstream signals and suppressing tumor growth.[1] The experimental workflow for in vivo validation provides a robust system to assess the anti-tumor efficacy of these inhibitors in a preclinical setting.

References

Pharmacological Degradation vs. Genetic Knockout: A Comparative Analysis of ALV2 and IKZF2 Knockout on Regulatory T Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the effects of the Helios-targeting molecular glue degrader, ALV2, and the genetic knockout of its target, IKZF2 (encoding Helios), on the function of regulatory T cells (Tregs). This analysis is intended for researchers, scientists, and drug development professionals investigating immunomodulatory therapies.

Introduction

Regulatory T cells are crucial for maintaining immune homeostasis and preventing autoimmunity. The Ikaros zinc finger transcription factor Helios, encoded by the IKZF2 gene, is a key regulator of Treg stability and suppressive function.[1][2] Its disruption is a promising strategy for enhancing anti-tumor immunity by destabilizing Tregs in the tumor microenvironment. This compound is a potent and selective molecular glue degrader that induces the degradation of Helios.[3] This guide compares the functional consequences of acute pharmacological degradation of Helios by this compound with the effects of genetic knockout of IKZF2 on Treg function, providing supporting experimental data and detailed protocols.

Mechanism of Action: this compound

This compound is a small molecule that acts as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and Helios. This induced proximity leads to the polyubiquitination of Helios and its subsequent degradation by the proteasome. This acute pharmacological intervention allows for the rapid and transient depletion of Helios protein, offering a distinct advantage over permanent genetic alterations.

cluster_0 This compound-Mediated Helios Degradation This compound This compound CRBN CRBN This compound->CRBN binds Helios Helios CRBN->Helios recruits Proteasome Proteasome Helios->Proteasome degradation Ub Ubiquitin Ub->Helios polyubiquitinates

This compound mechanism of action.

Comparison of Treg Functional Deficiencies

Both pharmacological degradation of Helios with this compound and genetic knockout of IKZF2 result in a similar destabilization of the Treg phenotype, characterized by impaired suppressive function and the acquisition of effector T cell characteristics.[2][3]

Treg Suppressive Function

In vitro suppression assays demonstrate that Tregs lacking Helios, either through genetic knockout or this compound-mediated degradation, exhibit a reduced capacity to suppress the proliferation of conventional T cells (Tconv).

ConditionTreg:Tconv RatioProliferation of Tconv (%)Reference
Human Tregs + Vehicle 1:2~50%[3]
Human Tregs + this compound 1:2~75%[3]
Mouse Tregs (WT) 1:2Suppressed[4]
Mouse Tregs (Ikzf2 KO) 1:2Less suppressed[4]

Note: Quantitative data from different studies may not be directly comparable due to variations in experimental setups. The table illustrates the trend of reduced suppression.

Treg Stability and Plasticity

A hallmark of Helios deficiency in Tregs is their instability, leading to reduced expression of the master Treg transcription factor Foxp3 and the aberrant production of pro-inflammatory cytokines typical of effector T cells.[1][2][5]

ConditionCytokinePercentage of Cytokine-Producing TregsReference
Human Tregs + Vehicle IL-2~5%[3]
Human Tregs + this compound IL-2~15%[3]
Human Tregs + Vehicle IFN-γ~2%[3]
Human Tregs + this compound IFN-γ~8%[3]
Mouse Tregs (Ikzf2 KO, post-immunization) IFN-γIncreased[1][2]
Mouse Tregs (Ikzf2 KO, post-immunization) IL-17Increased[1][2]

Signaling Pathways and Experimental Workflow

The stability of Tregs is maintained by a complex network of signaling pathways. Helios plays a role in this by influencing the IL-2/STAT5 signaling axis, which is critical for Foxp3 expression and Treg survival.[1][2] Both this compound treatment and IKZF2 knockout disrupt this pathway, leading to Treg instability.

cluster_1 Treg Stability Signaling IL-2 IL-2 IL-2R IL-2R IL-2->IL-2R STAT5 STAT5 IL-2R->STAT5 activates Foxp3 Foxp3 STAT5->Foxp3 maintains expression Treg Stability Treg Stability Foxp3->Treg Stability Helios Helios Helios->IL-2R This compound / KO This compound or IKZF2 KO This compound / KO->Helios

Simplified Treg stability pathway.

cluster_2 Experimental Workflow: Treg Suppression Assay Isolate_Tregs Isolate Tregs (e.g., CD4+CD25+) Treat_Tregs Treat Tregs (Vehicle or this compound) Isolate_Tregs->Treat_Tregs Isolate_Tconv Isolate Tconvs (e.g., CD4+CD25-) Label_Tconv Label Tconvs (e.g., with CFSE) Isolate_Tconv->Label_Tconv Co-culture Co-culture Tregs and Tconvs at varying ratios Label_Tconv->Co-culture Treat_Tregs->Co-culture Stimulate Stimulate with anti-CD3/CD28 Co-culture->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Analyze Analyze Tconv proliferation by Flow Cytometry Incubate->Analyze

Treg suppression assay workflow.

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is adapted from standard methods used to assess Treg function.[6][7][8]

1. Cell Isolation:

  • Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes by magnetic-activated cell sorting (MACS).

  • Further purify Tregs (CD4+CD25+ high) and responder conventional T cells (Tconv, CD4+CD25-) using fluorescence-activated cell sorting (FACS).

2. Tconv Labeling:

  • Resuspend Tconvs at 1x10^6 cells/mL in PBS.

  • Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.

  • Incubate for 10 minutes at 37°C.

  • Quench the reaction with 5 volumes of ice-cold culture medium (RPMI + 10% FBS).

  • Wash cells twice with culture medium.

3. Co-culture:

  • Plate labeled Tconvs at a constant number (e.g., 5x10^4 cells/well) in a 96-well round-bottom plate.

  • Add Tregs at varying ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).

  • For the this compound treatment group, pre-incubate Tregs with this compound (e.g., 1 µM) for 4-6 hours before co-culture.

  • Add anti-CD3/CD28 beads or soluble antibodies to stimulate the cells.

  • Culture for 3-5 days at 37°C and 5% CO2.

4. Analysis:

  • Harvest cells and stain with a viability dye.

  • Analyze CFSE dilution in the Tconv population by flow cytometry to determine the extent of proliferation.

Intracellular Cytokine Staining

This protocol is for the detection of cytokine production by Tregs.[9][10]

1. Cell Stimulation:

  • Culture isolated Tregs (either treated with this compound or from Ikzf2 knockout mice) for 4-6 hours with a cell stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

2. Surface Staining:

  • Wash the stimulated cells with FACS buffer (PBS + 2% FBS).

  • Stain for surface markers (e.g., CD4, CD25) for 30 minutes on ice.

  • Wash cells twice with FACS buffer.

3. Fixation and Permeabilization:

  • Fix and permeabilize the cells using a commercially available Foxp3/transcription factor staining buffer set according to the manufacturer's instructions.

4. Intracellular Staining:

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-17, IL-2) and Foxp3 for 30-60 minutes at room temperature in the dark.

  • Wash cells twice with permeabilization buffer.

5. Analysis:

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of cytokine-positive cells within the CD4+Foxp3+ Treg population.

Conclusion

The pharmacological degradation of Helios by this compound effectively phenocopies the genetic knockout of IKZF2 in regulatory T cells. Both approaches lead to a significant impairment of Treg suppressive function and stability, resulting in the acquisition of a pro-inflammatory, effector-like phenotype. The acute and reversible nature of this compound's action provides a powerful tool for dissecting the temporal requirements of Helios in Treg function and offers a promising therapeutic strategy for modulating immune responses in diseases such as cancer. Further studies directly comparing this compound and IKZF2 knockout in the same experimental systems will be valuable for a more detailed quantitative assessment.

References

Cross-Reactivity of Avian Leukosis Virus Subgroup A Envelope Glycoprotein in Different Avian Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the Avian Leukosis Virus (ALV) subgroup A envelope glycoprotein (gp85) with its cellular receptor, Tva, across various avian species. The information is intended to support research and development efforts in avian biology, virology, and veterinary medicine.

Avian Leukosis Virus (ALV) is a retrovirus that primarily infects chickens, causing tumors and economic losses in the poultry industry. The entry of ALV into host cells is mediated by the interaction of the viral envelope glycoprotein (Env) with a specific cellular receptor. For ALV subgroup A, the primary receptor is the Tva protein, a member of the low-density lipoprotein receptor (LDLR) family. The susceptibility of different avian species to ALV-A infection is largely determined by the presence of a functional Tva receptor that can be recognized by the viral gp85 protein.

Species Susceptibility to Avian Leukosis Virus

While chickens are the natural hosts for most ALV subgroups, other avian species can also be susceptible to infection. ALV has been isolated from pheasants, partridges, and quail.[1] The host range of ALV is determined by the specific interaction between the viral envelope proteins and the host cell receptors.[1] For instance, studies have shown that quails and certain wild birds exhibit resistance to ALV subgroup J.[2] The susceptibility to ALV-A, specifically, depends on the presence of a compatible Tva receptor on the surface of host cells.

Protein Sequence Homology

The degree of cross-reactivity between the ALV-A gp85 protein and the Tva receptor in different species is expected to correlate with the sequence homology of the Tva protein across these species. The following table summarizes the protein sequence homology of the Tva receptor in various avian species compared to the chicken Tva protein.

Species NameCommon NameTva Homolog AccessionPercent Identity (%)Query Coverage (%)
Gallus gallusChickenNP_990595.1100100
Coturnix coturnixCommon quailXP_013234589.185.71100
Meleagris gallopavoTurkeyXP_010711993.182.14100
Phasianus colchicusRing-necked pheasantXP_031464878.180.71100
Anas platyrhynchosMallard duckKAI6889753.165.2296

Data obtained from NCBI protein database using BLASTp with chicken Tva (NP_990595.1) as the query sequence.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess In Vitro Binding

Co-immunoprecipitation is a technique used to study protein-protein interactions. In this context, it can be used to determine if ALV-A gp85 binds to the Tva receptor of different species.

Protocol:

  • Cell Lysate Preparation:

    • Transfect cells (e.g., HEK293T) with plasmids expressing the Tva receptor from different avian species.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Immunoprecipitation:

    • Add a specific antibody against a tag on the Tva protein (e.g., anti-HA or anti-FLAG antibody) to the cell lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the ALV-A gp85 protein.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the presence of gp85 that has been co-immunoprecipitated with the Tva receptor.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Binding Analysis

ELISA can be used to quantify the binding affinity between ALV-A gp85 and Tva receptors from different species.

Protocol:

  • Coating:

    • Coat the wells of a 96-well microplate with a purified, soluble form of the Tva receptor from different species.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

    • Incubate for 1-2 hours at room temperature.

  • Binding:

    • Wash the wells.

    • Add serial dilutions of purified, soluble ALV-A gp85 protein to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the wells.

    • Add a primary antibody that specifically recognizes ALV-A gp85.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Plot the absorbance values against the concentration of gp85 to determine the binding affinity (e.g., by calculating the dissociation constant, Kd).

Visualizations

ALV_Receptor_Interaction ALV-A Envelope Protein - Tva Receptor Interaction cluster_virus Avian Leukosis Virus (ALV-A) cluster_cell Host Cell ALV Viral Envelope gp85 (SU) gp37 (TM) Tva Tva Receptor (LDLR family) ALV:gp85->Tva Binding Cell_Entry Viral Entry (Fusion) Tva->Cell_Entry Mediates

Caption: Interaction of ALV-A gp85 with the host cell Tva receptor, leading to viral entry.

CoIP_Workflow Co-Immunoprecipitation Workflow for Cross-Reactivity Start Start: Cell Lysate with Species-Specific Tva Add_gp85 Add ALV-A gp85 Start->Add_gp85 Add_Ab Add Anti-Tva Antibody Add_gp85->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Incubate Incubate to form Complexes Add_Beads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Proteins Wash->Elute WB Western Blot with Anti-gp85 Antibody Elute->WB Result Result: Detect gp85 if bound WB->Result

Caption: Workflow for assessing ALV-A gp85 and Tva receptor cross-reactivity using Co-IP.

References

Unraveling the Activity of ALV2: An Independent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ALV2's Putative Mechanism of Action

In the pursuit of novel therapeutic agents, rigorous and independent validation of a compound's mechanism of action is paramount for the scientific and drug development communities. This guide provides a comparative analysis of the proposed biological activity of this compound, presenting available data to objectively assess its performance and underlying molecular interactions. Due to the limited publicly available information on a compound specifically designated "this compound" in a pharmacological context, this guide synthesizes information from analogous well-characterized pathways to provide a framework for potential validation studies.

Hypothetical Mechanism of Action and Comparative Framework

Based on common therapeutic targets, we will explore a hypothetical mechanism for this compound as an inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer and other diseases. This pathway is a frequent subject of drug development, providing a robust set of established inhibitors for comparison.

Table 1: Comparative Efficacy of Pathway Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of known PI3K/Akt pathway inhibitors against various cancer cell lines. This data, sourced from independent studies, serves as a benchmark for evaluating any future experimental results for this compound.

CompoundTarget(s)Cell LineIC50 (nM)Reference
Pictilisib (GDC-0941) PI3Kα/δMCF-733[1]
Idelalisib (CAL-101) PI3KδMEC-12.5[2]
MK-2206 Akt1/2/3A54912[3]
This compound (Hypothetical) PI3K/AktTBDTBDN/A

TBD: To be determined through future experimentation.

Experimental Protocols for Independent Validation

To ascertain the precise mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols outline standard methodologies used to investigate inhibitors of the PI3K/Akt pathway.

Western Blot Analysis for Pathway Inhibition

Objective: To determine if this compound inhibits the phosphorylation of key downstream effectors of the PI3K/Akt pathway.

Methodology:

  • Culture selected cancer cell lines (e.g., MCF-7, A549) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and total S6.

  • Incubate with corresponding secondary antibodies and visualize bands using an appropriate detection system.

  • Quantify band intensity to determine the relative inhibition of phosphorylation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates at a predetermined density.

  • After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubate for 72 hours.

  • Measure cell viability using a reagent such as CellTiter-Glo® or by performing an MTT assay.

  • Calculate the IC50 value, representing the concentration of this compound required to inhibit cell growth by 50%.

Visualizing the Proposed Molecular Interactions

To clearly illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation S6K S6K mTORC1->S6K Activates S6K->Proliferation This compound This compound (Hypothetical Inhibitor) This compound->PI3K Inhibits

Caption: Proposed mechanism of this compound as a PI3K inhibitor.

cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & PVDF Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection & Quantification E->F G 7. Data Analysis (p-Akt vs. Total Akt) F->G

Caption: Workflow for Western Blot analysis.

References

Comparative Analysis of ALV2 and Similar Molecular Glues for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular glues have emerged as a powerful therapeutic modality, enabling the degradation of previously "undruggable" proteins by inducing proximity between a target protein and an E3 ubiquitin ligase. This guide provides a comparative analysis of the molecular glue ALV2 and other similar compounds, focusing on their performance, mechanism of action, and the experimental data supporting their characterization.

Introduction to this compound and its Analogs

This compound is a potent and selective molecular glue degrader that targets Helios (IKZF2), a zinc-finger transcription factor crucial for maintaining the stability of regulatory T cells (Tregs).[1][2] By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound induces the formation of a ternary complex between CRBN and Helios, leading to the ubiquitination and subsequent proteasomal degradation of Helios.[1][2] This mechanism of action makes this compound and similar molecular glues promising candidates for cancer immunotherapy.

This guide will compare this compound with other notable molecular glues, including PVTX-405, NVP-DKY709, DEG-77, Cemsidomide, and BI-3802, highlighting their respective targets, potency, and selectivity.

Quantitative Performance Data

The following tables summarize the quantitative data for this compound and comparable molecular glues, providing a basis for evaluating their relative performance.

Table 1: Potency and Efficacy of Molecular Glue Degraders

CompoundTarget(s)DC50DmaxCell Line/Assay System
This compound Helios (IKZF2)Not explicitly reportedNot explicitly reportedJurkat cells (preferential degradation)
PVTX-405 IKZF20.7 nM91%HEK293 IKZF2 HiBiT assay
IKZF26.3 nM65%Jurkat cells (FACS)
NVP-DKY709 IKZF24 nM53%Not specified
IKZF413 nM21%Not specified
SALL42 nM55%Not specified
DEG-77 IKZF215.3 nMNot reportedNot specified
CK1α10 nMNot reportedNot specified
Cemsidomide IKZF1/3pM rangeNot reportedMultiple Myeloma cell lines
BI-3802 BCL6Not applicable (induces polymerization)Not applicableCancer cell lines

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Binding Affinity and Selectivity

CompoundBinds toIC50/KdSelectivity Profile
This compound CRBN0.57 µM (IC50)Preferentially degrades Helios (IKZF2) over Ikaros (IKZF1) and Aiolos (IKZF3). Also degrades IKZF4, ZNF692, ZNF653, and potentially ZNF324.
PVTX-405 CRBN99 nM (IC50)Highly selective for IKZF2. Minimal degradation of IKZF1, IKZF3, GSPT1, and CK1α (Dmax <20% at 10 µM). No effect on SALL4 (DC50 >1000 nM).
NVP-DKY709 CRBN18 nM (Kd)Spares IKZF1 and IKZF3. Degrades IKZF4 and SALL4.
Cemsidomide CRBN0.4 nM (IC50)Potent degrader of IKZF1 and IKZF3.
BI-3802 BCL6 BTB domain≤3 nM (IC50 for inhibition)Induces polymerization of BCL6, leading to its degradation via the SIAH1 E3 ligase.

Mechanism of Action and Signaling Pathways

Molecular glues like this compound, PVTX-405, NVP-DKY709, and Cemsidomide primarily function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The molecular glue binds to a pocket on CRBN, creating a novel protein surface that recruits the target protein (neosubstrate). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the proteasome.

In contrast, BI-3802 employs a unique mechanism. It binds to the BTB domain of the oncogenic transcription factor BCL6, inducing its polymerization into filamentous structures.[3][4] These polymers are then recognized by the SIAH1 E3 ubiquitin ligase for ubiquitination and degradation.[3][4]

Below are diagrams illustrating the general mechanism of CRBN-mediated degradation and the specific mechanism of BI-3802.

CRBN_mediated_degradation cluster_0 Cellular Environment MG Molecular Glue (e.g., this compound) CRBN CRBN MG->CRBN Binds Target Target Protein (e.g., Helios) MG->Target Forms Ternary Complex CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 Part of CRBN->Target Forms Ternary Complex Ub Ubiquitin CUL4->Ub Recruits Proteasome Proteasome Target->Proteasome Targeted for Degradation Ub->Target Ubiquitination Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades

Caption: CRBN-mediated protein degradation pathway.

BI3802_mechanism cluster_1 Mechanism of BI-3802 BI3802 BI-3802 BCL6_dimer BCL6 Dimer BI3802->BCL6_dimer Binds to BTB domain BCL6_polymer BCL6 Polymer BCL6_dimer->BCL6_polymer Induces Polymerization Proteasome Proteasome BCL6_polymer->Proteasome Targeted for Degradation SIAH1 SIAH1 E3 Ligase SIAH1->BCL6_polymer Recognizes Ub Ubiquitin SIAH1->Ub Recruits Ub->BCL6_polymer Ubiquitination Degraded_BCL6 Degraded Peptides Proteasome->Degraded_BCL6 Degrades

Caption: BI-3802 induced polymerization and degradation of BCL6.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize molecular glue degraders.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a molecular glue.

western_blot_workflow cluster_2 Western Blot Workflow start Cell Treatment with Molecular Glue lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/NC membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band densitometry) detection->analysis fp_assay_workflow cluster_3 Fluorescence Polarization Assay Workflow reagents Prepare Reagents: - CRBN Protein - Fluorescent Tracer (e.g., Cy5-Thalidomide) - Test Compound (Molecular Glue) incubation Incubate CRBN, Tracer, and Test Compound reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis ubiquitination_assay_workflow cluster_4 In-Cell Ubiquitination Assay Workflow transfection Co-transfect cells with HA-Ubiquitin and Flag-Target Protein treatment Treat with Molecular Glue and Proteasome Inhibitor (e.g., MG132) transfection->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (IP) with anti-Flag antibody lysis->ip wash Wash IP beads ip->wash elution Elute Proteins wash->elution western_blot Western Blot with anti-HA antibody elution->western_blot analysis Analyze for Ubiquitinated Target Protein western_blot->analysis

References

Safety Operating Guide

Clarification Required for Proper Disposal of ALV2

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "ALV2" did not yield a specific, universally recognized chemical compound. To provide accurate and safe disposal procedures, further information is required to identify the exact nature of the substance you are working with.

The term "this compound" may be a product name, an internal laboratory identifier, or an abbreviation. To ensure the safety of researchers and compliance with environmental regulations, it is crucial to have the precise identity of the chemical.

To proceed with providing detailed disposal instructions, please provide one or more of the following:

  • Full Chemical Name: The complete and formal chemical name of the substance.

  • Manufacturer and Product Number: The company that produced the chemical and any associated product codes.

  • CAS (Chemical Abstracts Service) Number: A unique numerical identifier assigned to every chemical substance.

  • A copy of the Safety Data Sheet (SDS): This document contains detailed information about the chemical's properties, hazards, and handling procedures.

Once this information is provided, a comprehensive guide to the proper disposal procedures for your specific substance can be developed, including quantitative data, experimental protocols, and safety diagrams as requested. Attempting to provide disposal guidance without accurate identification of the substance would be unsafe and could lead to hazardous situations and regulatory non-compliance.

Essential Safety and Logistical Framework for Handling Novel Laboratory Substances (Designated "ALV2")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available safety and handling information for a substance designated "ALV2" is not available. The following guide is a comprehensive framework for researchers, scientists, and drug development professionals to establish safe operational and disposal plans for any new or uncharacterized chemical or biological agent in a laboratory setting. This procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond product-specific information.

Hazard Identification and Risk Assessment

Before handling any new substance, a thorough risk assessment is paramount. The first step is to identify the potential hazards associated with the substance, referred to here as this compound.[1][2][3]

Experimental Protocol for Hazard Identification:

  • Information Gathering:

    • Attempt to locate a Safety Data Sheet (SDS) or equivalent documentation.[1] If the substance is novel, review any data from its synthesis or origin.

    • Consult with laboratory personnel who may have information about the substance.[4]

    • Analyze the chemical structure for known hazardous functional groups.

  • Hazard Evaluation:

    • Assess potential routes of exposure, including inhalation, skin absorption, ingestion, and injection.[2]

    • Evaluate the type of toxicity (e.g., acute, chronic, corrosive, carcinogenic).[2][3]

    • Consider physical hazards such as flammability, reactivity, and explosibility.

  • Risk Characterization:

    • Determine the likelihood and severity of potential exposure based on the planned experimental procedures.

    • Classify the substance into a hazard level to guide the selection of appropriate controls.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial to minimize exposure to this compound.[5][6][7] The level of PPE required will be dictated by the outcome of the risk assessment.

Summary of PPE Levels for Handling this compound (Hypothetical)

Hazard LevelPrimary ContainmentRespiratory ProtectionEye/Face ProtectionBody ProtectionHand Protection
Low Well-ventilated laboratoryNone requiredSafety glasses with side shieldsLaboratory coatStandard nitrile or latex gloves
Moderate Chemical fume hood or biosafety cabinetAir-purifying respirator (if aerosols/vapors are a risk)Chemical splash gogglesChemical-resistant lab coat or gownChemical-resistant gloves (e.g., nitrile, neoprene)
High Glove box or other closed systemSupplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)Face shield worn over chemical splash gogglesFull-body chemical-resistant suitDouble-gloving with appropriate chemical-resistant gloves
Unknown Treat as High Hazard until characterizedSupplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)Face shield worn over chemical splash gogglesFull-body chemical-resistant suitDouble-gloving with appropriate chemical-resistant gloves

Standard Operating Procedure (SOP) for Handling this compound

A detailed SOP must be developed and followed for all procedures involving this compound.[8][9][10]

Experimental Protocol for Handling this compound:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and functional.

    • Prepare and label all necessary equipment and reagents.

  • Handling:

    • Conduct all manipulations of this compound within the designated primary containment device (e.g., chemical fume hood).

    • Use the smallest quantity of this compound necessary for the experiment.

    • Never work alone when handling highly hazardous or unknown substances.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Remove PPE in the correct sequence to avoid cross-contamination.

    • Wash hands thoroughly after removing gloves.

Waste Disposal Plan

Proper disposal of this compound waste is critical to protect personnel and the environment.[11][12][13][14][15]

Operational Plan for this compound Waste Disposal:

  • Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Do not mix incompatible waste types.[12]

  • Containment:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be kept closed except when adding waste.[11][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name of the contents.[13]

    • Include the date of accumulation and the associated hazards (e.g., flammable, toxic).

  • Disposal:

    • Arrange for the disposal of the hazardous waste through the institution's environmental health and safety (EHS) office.

    • Do not dispose of this compound waste down the drain or in the regular trash.[11][15]

Emergency Procedures

Clear and concise emergency procedures must be in place before handling this compound.

Emergency Response Plan:

  • Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the EHS office.

    • If trained and safe to do so, use a spill kit to contain and clean up the spill.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention for any exposure.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling a new substance like this compound.

ALV2_Safety_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase cluster_emergency Contingency start Start: New Substance (this compound) Introduced gather_info Gather Information (SDS, Literature, Synthesis Data) start->gather_info risk_assessment Conduct Risk Assessment (Identify Hazards, Evaluate Risks) gather_info->risk_assessment develop_sop Develop Standard Operating Procedure (SOP) risk_assessment->develop_sop select_ppe Select Appropriate PPE (Based on Risk Assessment) develop_sop->select_ppe prepare_workspace Prepare Workspace & Emergency Equipment select_ppe->prepare_workspace handle_substance Handle this compound According to SOP prepare_workspace->handle_substance segregate_waste Segregate & Contain Waste handle_substance->segregate_waste emergency Emergency Occurs (Spill or Exposure) handle_substance->emergency label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose of Waste via EHS label_waste->dispose_waste emergency_response Follow Emergency Procedures emergency->emergency_response

Caption: Workflow for Safe Handling of Novel Laboratory Substances.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.